Product packaging for Brilliant Red(Cat. No.:CAS No. 5160-02-1)

Brilliant Red

Cat. No.: B1669070
CAS No.: 5160-02-1
M. Wt: 888.9 g/mol
InChI Key: POJOORKDYOPQLS-FFRZOONGSA-L
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Description

Brilliant Red designates a class of synthetic, often azo-based, dyes valued in multiple research fields for their stable and vibrant color. A primary research application is in environmental science for studying wastewater treatment processes. Specifically, this compound X-3B is widely used as a model azo dye to develop and test novel adsorption and advanced oxidation technologies . Researchers utilize it to evaluate new adsorbents like polycyclodextrin-modified hydrogels and clay-biochar composites, investigating mechanisms including electrostatic interactions, hydrogen bonding, and inclusion complex formation . In biochemical sensing, the this compound pigment diketopyrrolopyrrole (DPP) serves as a superior core for constructing fluorescent probes . DPP-based probes offer high fluorescence quantum yields and excellent light-fastness, making them suitable for detecting biologically relevant species such as anions, cations, and reactive oxygen species in diagnostic applications . Furthermore, specific this compound dyes like this compound 5B (Reactive Red 35) are employed in textile research for dyeing protein and cellulosic fibers such as wool and cotton . This diverse utility makes this compound dyes crucial tools for advancing research in environmental remediation, analytical chemistry, and material science. This product is intended For Research Use Only (RUO).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13ClN2O4S. 1<br>2Ba<br>C34H24BaCl2N4O8S2 B1669070 Brilliant Red CAS No. 5160-02-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
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InChI

InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2
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InChI Key

POJOORKDYOPQLS-UHFFFAOYSA-L
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Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2]
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Molecular Formula

Ba(C17H12ClN2O4S)2, C34H24BaCl2N4O8S2
Record name D&C RED 9
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Related CAS

15958-19-7 (Parent)
Record name C.I. Pigment Red 53
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DSSTOX Substance ID

DTXSID3021229
Record name C.I. Pigment Red 53
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Molecular Weight

888.9 g/mol
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Physical Description

D&c red 9 appears as odorless yellowish-red or reddish-orange powder. (NTP, 1992), Dry Powder; Dry Powder, Water or Solvent Wet Solid; NKRA; Other Solid; Pellets or Large Crystals, Red solid; [HSDB] Red powder; [MSDSonline], YELLOW-TO-RED POWDER.
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Record name Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, barium salt (2:1)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SLIGHTLY SOL IN WATER & ETHANOL; INSOL IN ACETONE & BENZENE, Solubility in water, g/100ml at 20 °C: >0.00013
Record name D&C RED 9
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Density

1.73 (NTP, 1992) - Denser than water; will sink, 1.66 g/cu cm, 1.66 g/cm³
Record name D&C RED 9
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Impurities

Analysis of commercial samples of D&C Red No 9 revealed the presence of 11 aromatic azo compounds (subsiduary colours), at levels up to 27 ppm (mg/kg), derived from aromatic impurities in the Red Lake C Amine (2-amino- 4-methyl-5-chlorobenzenesulfonic acid) precursor
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Color/Form

Red powder

CAS No.

5160-02-1
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Record name Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, barium salt (2:1)
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Record name Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
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Record name BRILLIANT RED
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Melting Point

649 to 653 °F (decomposes) (NTP, 1992), 343-345 °C (decomposes)
Record name D&C RED 9
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Synthesis Methodologies and Fabrication Routes for Brilliant Red Derivatives

Solution-Based Synthesis Approaches

Solution-based methods offer advantages in terms of homogeneity of precursors, lower synthesis temperatures compared to solid-state reactions, and better control over particle morphology and size.

Solution Combustion Synthesis of Brilliant Red-Associated Nanomaterials

Solution Combustion Synthesis (SCS) is a rapid and cost-effective technique used for preparing a variety of nanoscale materials, including oxides, metals, alloys, and sulfides. acs.orgresearchgate.net This method typically involves a self-sustained exothermic reaction in a homogeneous solution containing metal nitrates as oxidizers and organic compounds like urea (B33335), glycine, or citric acid as fuels. acs.orgscispace.com The combustion process can occur in either volume or layer-by-layer propagating modes, depending on the precursors and reaction conditions. nd.edu

SCS has been successfully applied to synthesize red-emitting nanomaterials. For instance, Eu3+-activated rare earth oxides like Y2O3:Eu3+ have been prepared by glycine-nitrate SCS, with the particle size influenced by the combustion flame temperature, which can be controlled by adjusting the glycine-to-nitrate ratio. scispace.com Another example includes the synthesis of EuVO4 red phosphors using SCS. acs.org More recently, a novel Eu3+-activated high-entropy rare earth oxide phosphor, Ce0.2La0.2Gd0.2Y0.2Lu0.2O1.6:Eu3+, exhibiting intense red emission at 613 nm under blue light excitation (466 nm), was successfully prepared via solution combustion reaction. sciopen.com The luminescence internal quantum yield for the optimal high-entropy phosphor reached nearly 50% and could be further increased to 67.8% with subsequent heat treatment at 1400 °C. sciopen.com SCS has also been used to synthesize Sr3Al2O6:Eu phosphors, where the amount of urea fuel significantly influenced the luminescence response, and the synthesized phosphor showed an intense band emission centered at 515 nm. scielo.br

The versatility of SCS allows for the preparation of materials with tailored properties by controlling parameters such as fuel type, fuel-to-oxidizer ratio, and combustion temperature. acs.orgscispace.com

Co-precipitation Techniques for this compound Compound Preparation

Co-precipitation is a widely used wet-chemical method for synthesizing a variety of inorganic materials, including phosphors. This technique involves the simultaneous precipitation of multiple ions from a solution, leading to a homogeneous mixture of precursors at the atomic level.

Co-precipitation has been employed for the preparation of red-emitting compounds such as Eu3+-activated La2O2SO4 nanophosphors. scientific.net In this method, commercial Eu2O3, La2O3, HNO3, (NH4)2SO4, and NH3·H2O were used as raw materials. scientific.net Calcining the precursor obtained by co-precipitation at 800 °C for 2 hours in air resulted in pure La2O2SO4 quasi-sphere nanoparticles with an average diameter of 40 nm. scientific.net The strongest red emission peak was observed at 617 nm under 393 nm excitation, corresponding to the 5D0→7F2 transition of Eu3+ ions. scientific.net Another application of co-precipitation is the synthesis of Sr3Al2O6:Eu3+ red phosphor, where EuCl3 was used as the europium source. scientific.net The phosphors calcined at 1150 °C for 2 hours exhibited a cubic phase with uniform morphology and an average diameter of 1.8 µm, showing red emission at 611 nm under 393 nm excitation. scientific.net Co-precipitation has also been used to synthesize Mn4+-doped hexafluoroaluminate phosphors like Na3AlF6:Mn4+, K3AlF6:Mn4+, and K2NaAlF6:Mn4+, which show bright red Mn4+ luminescence under blue light excitation. mdpi.com

These examples highlight the effectiveness of co-precipitation in preparing homogeneous precursors for the synthesis of red-emitting phosphors with controlled particle size and luminescence properties.

One-Pot Synthetic Strategies for this compound Emitting Nanocrystals

One-pot synthesis simplifies the fabrication process by conducting multiple reactions or steps in a single reaction vessel, reducing transfer steps and potentially improving efficiency and yield. This approach is particularly valuable for the synthesis of nanocrystals, where surface passivation and structural control are crucial for optimal luminescence.

One-pot synthetic strategies have been developed for the creation of red-emitting nanocrystals, including quantum dots (QDs). For instance, a simple one-pot aqueous synthesis approach was developed to generate red-emitting CdTe/CdS/ZnS core-shell-shell nanocrystals. uni-hannover.ded-nb.info These nanocrystals exhibited red emission and improved quantum yield with the addition of a ZnS shell. uni-hannover.ded-nb.info The spectral properties could be tuned further into the near-infrared region by increasing the thickness of the ZnS shell. uni-hannover.ded-nb.info Another one-pot aqueous synthesis method has been reported for alloyed Cd1-xHgxTe nanocrystals with emission tunable in the red and near-infrared regions (640 to 1600 nm) and high photoluminescence quantum efficiency (up to 55% for red-emitting samples). rsc.org One-pot methods have also been explored for the synthesis of red light-emitting CdTexSe(1-x) quantum dots for LED applications, which were found to be highly crystalline with good optical properties. researchgate.net Furthermore, a facile one-pot method has been reported for synthesizing orange-red light-emitting CsPbI3 nanoplatelets with high photoluminescent quantum yield and good stability. acs.org

These one-pot strategies demonstrate the ability to synthesize red-emitting nanocrystals with controlled composition, structure, and tunable emission properties in a simplified process.

Solid-State and Mechanochemical Synthesis Pathways

Solid-state and mechanochemical methods are often used for synthesizing robust and crystalline materials, including phosphors, typically involving high temperatures or mechanical energy to drive reactions between solid precursors.

Mechanochemical Combustion Methods for this compound-Related Composites

Mechanochemical combustion combines mechanical activation (like milling) with combustion synthesis, potentially lowering ignition temperatures and promoting reaction kinetics. This approach can be used to synthesize composites.

While direct search results specifically detailing "mechanochemical combustion methods for this compound-Related Composites" were not extensively found, mechanochemical activation is often used as a precursor step to combustion synthesis or as part of solid-state reactions to enhance reactivity and homogeneity of the starting materials. The search result Current time information in Tiranë, AL. mentions mechanochemical combustion methods in a broader context but doesn't provide specific details on red-emitting composites. However, the principle involves using mechanical energy to prepare or activate reactants before or during a combustion process, which could be applied to phosphor synthesis to achieve finer particle sizes or more homogeneous products.

Ball Milling Applications in this compound Compound Synthesis

Ball milling is a common mechanochemical technique used for grinding, mixing, and mechanically activating solid materials. It can be used as a standalone synthesis method or as a preparatory step for other reactions.

Ball milling has been applied in the synthesis of this compound compounds, particularly phosphors. It can be used to reduce particle size and increase the surface area of precursors, enhancing their reactivity in subsequent high-temperature solid-state reactions. For example, ball milling is mentioned in the context of preparing materials for combustion synthesis Current time information in Tiranë, AL. and in the synthesis of red-emitting phosphors wikipedia.orgfishersci.se. While specific details on the direct synthesis of red-emitting compounds solely by ball milling in the provided results are limited, ball milling is a crucial step in many solid-state synthesis routes for phosphors, enabling better mixing and reactivity of the solid precursors like metal oxides or carbonates doped with rare earth ions (e.g., europium oxide for red emission). fishersci.seereztech.comamericanelements.comfishersci.se The mechanical energy transferred during ball milling can also induce structural changes or even initiate reactions in some systems.

The application of ball milling in the synthesis of red-emitting phosphors is primarily focused on particle size reduction, homogenization of precursor mixtures, and mechanical activation to facilitate solid-state reactions, leading to improved luminescence properties.

Data Tables

Based on the search results, here are some examples of data points that could be presented in tables, illustrating the synthesis parameters and resulting properties of red-emitting materials.

Synthesis MethodMaterialKey PrecursorsSynthesis ConditionsEmission Wavelength (nm)Quantum Yield (%) (if available)Particle Size/MorphologySource
Solution CombustionCe0.2La0.2Gd0.2Y0.2Lu0.2O1.6:Eu3+Rare earth nitrates, fuel (e.g., urea)Combustion reaction, 1400°C annealing613Up to 67.8High-entropy composite solid solution sciopen.com
Solution CombustionLaAlO3:Eu3+Metal nitrates, ureaSCSRed emission (tunable)Not specifiedNot specified acs.org
Solution CombustionY2O3:Eu3+Glycine-nitrateSCSRed emissionNot specifiedNanoscale, particle size related to flame temp. scispace.com
Co-precipitationLa2O2SO4:Eu3+Eu2O3, La2O3, HNO3, (NH4)2SO4, NH3·H2OCo-precipitation, 800°C calcination617Not specifiedQuasi-sphere nanoparticles, ~40 nm scientific.net
Co-precipitationSr3Al2O6:Eu3+EuCl3, Sr and Al precursorsCo-precipitation, 1150°C calcination611Not specifiedUniform morphology, ~1.8 µm diameter scientific.net
Co-precipitationK2NaAlF6:Mn4+K2MnF6 precursor, Al and alkali metal precursorsTwo-step co-precipitation in HFRed luminescenceHigh quenching temperature (460–490 K)Monodisperse, ~20 µm smoothed-octahedra mdpi.com
One-Pot SynthesisCdTe/CdS/ZnS NanocrystalsCd, Te, S, Zn precursors, ligandsAqueous one-pot synthesisRed to NIRUp to 64Core-shell-shell structure uni-hannover.ded-nb.info
One-Pot SynthesisCd1-xHgxTe NanocrystalsCd, Hg, Te precursorsAqueous one-pot synthesis640 to 1600Up to 55 (red)Stable NCs rsc.org
One-Pot SynthesisCsPbI3 NanoplateletsCs, Pb, I precursors, ligandsFacile one-pot method60090-95Nanoplatelets, uniform layers acs.org
Mechanochemical/Ball MillingSr2Si5N8:Eu2+SrX2, Si, Eu2O3, fuel, binderCombustion synthesis with nitridationOrange-red/RedNot specifiedMean particle size 6.54 nm (combustion) rsc.org

Detailed Research Findings

Specific research findings from the search results provide more in-depth information on the synthesis and properties:

Solution Combustion Synthesis of Ce0.2La0.2Gd0.2Y0.2Lu0.2O1.6:Eu3+: This high-entropy rare earth oxide phosphor prepared by SCS showed intense red emission at 613 nm under 466 nm blue light excitation. sciopen.com The high entropy structure contributed to superior luminescence properties and thermal stability compared to low-entropy counterparts. sciopen.com The internal quantum yield was significantly improved by subsequent heat treatment. sciopen.com

Co-precipitation Synthesis of La2O2SO4:Eu3+: This method yielded quasi-sphere nanoparticles with an average diameter of 40 nm after calcination at 800 °C. scientific.net The red emission at 617 nm was attributed to the 5D0→7F2 transition of Eu3+. scientific.net The optimal doping concentration was found to be 9 mol%. scientific.net

Co-precipitation Synthesis of Mn4+-doped Hexafluoroaluminates: A two-step co-precipitation method was used to synthesize Na3AlF6:Mn4+, K3AlF6:Mn4+, and K2NaAlF6:Mn4+. mdpi.com K2NaAlF6:Mn4+ showed highly monodisperse, large (~20 µm) smoothed-octahedron shaped crystallites, which are favorable for w-LED applications. mdpi.com These phosphors exhibited bright red Mn4+ luminescence under blue light excitation and high luminescence quenching temperatures (around 460–490 K). mdpi.com

One-Pot Synthesis of CdTe/CdS/ZnS Nanocrystals: This method allowed for the creation of red-emitting core-shell-shell nanocrystals with tunable emission from red to near-infrared. uni-hannover.ded-nb.info The addition of a ZnS shell improved the quantum yield and photostability. uni-hannover.ded-nb.info

Combustion Synthesis of Sr2Si5N8:Eu2+: This red-emitting phosphor was synthesized by exothermic nitridation of a reaction mixture under nitrogen pressure. rsc.org The combustion wave self-propagation was supported by the nitridation of silicon, reaching temperatures up to 1900 °C. rsc.org The resulting phosphor powder had a mean particle size of 6.54 nm and showed intense orange-red or red color depending on the Eu2+ concentration, with excitation spectra matching NUV or blue LEDs. rsc.org

These findings demonstrate the specific outcomes and characteristics achieved using different synthesis methodologies for this compound-associated compounds.

Bio-Based Synthesis of this compound Pigments

Bio-based synthesis offers environmentally friendly alternatives to traditional chemical synthesis for producing pigments. This involves leveraging biological systems, such as microorganisms and plants, to generate colored compounds.

Microbial Production of this compound Biopigments

Microorganisms represent a significant source of natural pigments, including those exhibiting red hues. Various bacterial and fungal species are known to produce red biopigments with potential applications as colorants and often possessing additional bioactive properties.

Bacteria such as Streptomyces and Serratia can produce red compounds like prodigiosin (B1679158) and its derivatives. ijsat.org Prodigiosin, a red pigment primarily produced by Serratia marcescens, has shown therapeutic potential and is used as a coloring agent in some food products like yogurt, milk, and carbonated drinks. teikyomedicaljournal.commdpi.com Other microorganisms, including species of Fusarium and Blakeslea trispora, are known producers of lycopene, a bright red carotenoid pigment widely used in the food industry. ijsat.orgteikyomedicaljournal.com

Fungal species also contribute to the microbial production of red pigments. For instance, Rhodotorula species are potent producers of carotenoids, including beta-carotene, torulene, and torularhodin, with a red pigment carotenoid with potential antioxidant and antibacterial activities having been extracted from the yeast Rhodotorula mucilaginosa. mdpi.com Additionally, a novel endophytic fungal strain, Talaromyces aurantiacus, has been identified as a strong producer of red pigments with potential application as bio-ink for printing. nih.gov

Microbial pigments can be produced through fermentation strategies, including solid substrate fermentation (SSF) and submerged fermentation. teikyomedicaljournal.comnih.gov SSF involves the cultivation of microbial biomass on the surface of a solid substrate and offers advantages such as savings in wastewater and promising yields. teikyomedicaljournal.comnih.gov

MicroorganismPigment(s) ProducedColor/Appearance
Serratia marcescensProdigiosinRed
Fusarium, Blakeslea trisporaLycopeneRed
Rhodotorula speciesBeta-carotene, Torulene, Torularhodin (red carotenoid)Orange-pink to Red
Talaromyces aurantiacusRed pigmentsRed

Extraction and Derivatization from Botanical Sources

Plants have historically been a primary source of natural dyes and pigments, with various plant parts yielding colored compounds, including red pigments. The extraction and subsequent derivatization of these plant-derived colorants are crucial for their application in various industries.

Almost all parts of plants, such as roots, stems, bark, leaves, flowers, fruits, seeds, and wood, can produce dyes. mdpi.com Red and purple shades can be obtained from sources like poppy extracts, influenced by pH levels. ua.es Common wild madder (Rubia tinctorum) contains alizarin, a compound that provides a deep red color and has been used since antiquity. mdpi.comua.es Anthocyanins, which are responsible for red, purple, and blue colors in many fruits and flowers, are extracted from plants using various methods. mdpi.comnih.gov

Extraction methods for plant pigments range from conventional techniques like liquid-liquid extraction using organic solvents to newer methods such as supercritical fluid CO2 extraction, ultrasound extraction, and the application of hydrolytic enzymes. nih.govijisrt.com Pressurized liquid extraction (PLE) is another technique that utilizes elevated pressure and temperature with a liquid solvent to efficiently extract compounds like anthocyanins and carotenoids, often with reduced time and solvent usage compared to traditional methods. ijisrt.com Enzymatic methods can also be employed for extracting pigments, such as carotenoids, from plant materials by breaking down cell walls. google.com

Chemical derivatization can be applied to plant-derived pigments to enhance their properties, such as solubility or stability. Examples include complexation with cyclodextrins or the synthesis of carotenoid glycosides to obtain water-soluble powders. nih.gov

Advanced Organic Synthesis Techniques for this compound Analogs

Advanced organic synthesis techniques play a vital role in creating synthetic red chromophores and analogs with tailored properties for specific applications, often offering greater control over structure and functionality compared to natural sources.

Development of Novel Functional Derivatives via Covalent Ligation Reactions

Covalent ligation reactions are employed to create novel functional derivatives of chromophores, allowing for the precise attachment of functional groups to a core structure. This approach is crucial for developing red chromophores with enhanced or specific properties, such as improved photostability, altered solubility, or the ability to conjugate with biomolecules.

The synthesis of functionalized dyes and pigments often involves the formation of covalent bonds between a chromophore core and desired functional groups. For example, synthetic strategies have been developed for creating heterobifunctional cyanine (B1664457) dyes that incorporate ligands capable of covalently binding to protein tags, along with other reactive functional groups for attachment to molecules of interest through reactions like amide bond formation or bioorthogonal click chemistry. acs.org Covalent attachment of pigments to inorganic matrices, such as TiO2, can also be achieved through one-pot solvothermal synthesis, leading to hybrid materials with potentially synergistic properties. csic.es

While the search results did not provide specific examples of "this compound" derivatives synthesized solely via covalent ligation reactions without being part of a broader synthesis scheme, the principle of covalent ligation is fundamental in attaching various functionalities to chromophore scaffolds to create derivatives with desired characteristics for applications ranging from biological labeling to material science. nih.govmdpi.com

Triazolinedione-Based Synthesis for Bright Red Chromophores

Triazolinediones (TADs) are versatile reagents in organic synthesis, known for their high reactivity as dienophiles and their utility in click chemistry. acs.orgugent.be Their application in the synthesis of chromophores, particularly those exhibiting bright red colors, leverages their ability to participate in efficient and selective reactions.

Triazolinediones themselves can be strong chromophores, with the appearance of a bright red-pink color often indicating their formation during oxidation steps in their synthesis from urazoles. acs.orgugent.beugent.be This inherent color property suggests their potential or involvement in the synthesis of other colored compounds.

Advanced Characterization and Spectroscopic Analysis of Brilliant Red Compounds

Structural Elucidation Techniques

Structural elucidation techniques provide detailed information about the arrangement of atoms and molecules within Brilliant Red compounds, as well as their physical form and elemental makeup.

X-ray Diffraction (XRD) Analysis of Crystalline Structures

X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline nature and crystal structure of materials. For this compound S (C.I. Reactive Red 2), XRD analysis reveals characteristic diffraction peaks, which are indicative of a crystalline structure wikipedia.orguni.luworlddyevariety.comuni.lu. The specific pattern of these peaks acts as a fingerprint for the compound, allowing for the identification of different crystalline phases and providing information about the lattice parameters. Studies on this compound S have utilized XRD to confirm its crystalline state in various investigations, often in the context of adsorption or degradation studies where the solid-state properties are relevant wikipedia.orguni.luworlddyevariety.comuni.lu.

Electron Microscopy (SEM, TEM, HAADF-STEM) for Morphology and Distribution

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the morphology, particle size, and distribution of this compound compounds. SEM images of this compound S typically show particles with irregular shapes and rough surface textures uni.luworlddyevariety.comontosight.ai. This provides visual evidence of the physical form of the dye powder. TEM can offer higher resolution images, allowing for the observation of finer details and particle size measurements uni.lu. While SEM and TEM have been applied to characterize this compound S, information regarding the application of High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) specifically for this compound compounds was not found in the provided search results.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with electron microscopy, is used to determine the elemental composition of this compound compounds. EDX analysis of this compound S (C.I. Reactive Red 2) confirms the presence of key elements including Carbon (C), Oxygen (O), Sodium (Na), Sulfur (S), and Chlorine (Cl) worlddyevariety.comontosight.ai. These elements are consistent with the molecular structure of Reactive Red 2, which contains sulfonate groups, chlorine atoms, and an azo linkage. While specific quantitative data (e.g., weight percentages) were not consistently available across the search snippets, the qualitative identification of these elements is a crucial step in verifying the composition of the dye.

ElementDetection in this compound S (C.I. Reactive Red 2)
Carbon (C)Detected worlddyevariety.comontosight.ai
Oxygen (O)Detected worlddyevariety.comontosight.ai
Sodium (Na)Detected worlddyevariety.comontosight.ai
Sulfur (S)Detected worlddyevariety.comontosight.ai
Chlorine (Cl)Detected worlddyevariety.comontosight.ai

Spectroscopic Investigations

Spectroscopic methods provide insights into the interaction of this compound compounds with electromagnetic radiation, revealing information about their functional groups and electronic structure.

Fourier Transform-Infrared (FTIR) Spectroscopy for Functional Groups

Fourier Transform-Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound compounds by analyzing their vibrational modes. FTIR spectra of this compound S (C.I. Reactive Red 2) exhibit characteristic absorption peaks corresponding to specific functional groups within its molecular structure uni.luontosight.ai. These peaks arise from vibrations of bonds such as C-H, C=C, N=N (azo group), S=O (sulfonate group), and O-H. While detailed peak assignments were not provided in the search snippets, the presence of these characteristic peaks in the FTIR spectrum confirms the expected functional groups of the dye.

UV-Visible Spectroscopy for Optical Properties and Degradation Monitoring

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the optical properties of this compound compounds, particularly their absorption of light in the ultraviolet and visible regions of the spectrum. This compound dyes exhibit strong absorption bands in the visible region, which is responsible for their characteristic red color. The wavelength of maximum absorbance (λmax) is a key parameter determined by UV-Vis spectroscopy. For this compound S (C.I. Reactive Red 2), the λmax has been reported wikipedia.orgontosight.ai.

UV-Vis spectroscopy is also widely used to monitor the degradation of this compound compounds in various treatment processes, such as photocatalysis or adsorption. By tracking the decrease in the intensity of the main absorption peak at λmax over time, the rate and efficiency of dye removal or degradation can be quantified nih.govnih.govinvivochem.cnnih.govtci-thaijo.orguni.luwikipedia.org. This makes UV-Vis spectroscopy an indispensable tool for evaluating the performance of wastewater treatment methods targeting this compound dyes.

This compound CompoundMaximum Absorbance Wavelength (λmax)Reference
This compound S (C.I. Reactive Red 2)Reported λmax value exists wikipedia.orgontosight.ai
This compound X3B (Reactive Red 180)Used for degradation monitoring (implying characteristic λmax) nih.govnih.govtci-thaijo.org
This compound K-2BP (Reactive Red 195)Used for degradation monitoring (implying characteristic λmax) nih.govnih.govwikipedia.org

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful technique for obtaining vibrational fingerprints of molecules, providing information about their chemical structure and bonding. Studies involving "this compound" pigments in historical artifacts have utilized micro-Raman spectroscopy to identify the constituent compounds. For instance, in the analysis of rock-art pigments, a this compound color was attributed to the presence of hematite (B75146) (Fe₂O₃), identified by its characteristic Raman bands invivochem.cnlabsolu.canih.gov. Another red pigment, cinnabar (HgS), also associated with this compound hues, has been identified by its distinct Raman bands at approximately 253, 284, and 343 cm⁻¹ labsolu.canih.govuni.lu. Raman spectroscopy has also been applied to the study of organic red dyes like safflower red (carthamin), where FT-Raman and Surface-enhanced Raman scattering (SERS) were used to analyze its spectrum and understand its adsorption behavior on silver nanoparticles chem960.com. The application of ordinary Raman spectroscopy to some red dyes can be limited by intense fluorescence, making SERS a valuable alternative for trace analysis chem960.com.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of a material's surface. XPS has been employed in studies involving the interaction of this compound dyes with various substrates. For example, XPS analysis was used to characterize clay-biochar composites before and after the adsorption of Reactive this compound X-3B. The spectra revealed distinct peaks for carbon (C 1s) and oxygen (O 1s), and the C 1s spectrum could be resolved into component peaks corresponding to graphitic/aromatic carbon (C–C), carbon in hydroxyl/ether groups (C–OH, C–O–C), and carbon in carbonyl groups (C=O) researchgate.net. XPS has also been used in the characterization of materials designed for the degradation of reactive this compound dyes, such as surface-fluorinated TiO₂ nanoporous films, confirming the presence of surface fluorination sigmaaldrich.comdawnscientific.com. In the study of purple natural ruby, XPS analysis helped identify the ionic states of elements like chromium (Cr), iron (Fe), and titanium (Ti), which contribute to the stone's color, including this compound hues in some varieties cncolorchem.com.

X-ray Absorption Fine-Structure Spectroscopy (XAFS: XANES, EXAFS) for Electronic and Local Atomic Structure

X-ray Absorption Fine-Structure Spectroscopy (XAFS), encompassing X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a technique sensitive to the electronic structure and local atomic environment of specific elements within a material. While direct applications of XAFS specifically to "this compound" dyes are not extensively detailed in the provided snippets, the technique is relevant for understanding the properties that contribute to color and reactivity in related compounds. XANES is particularly useful for probing changes in electronic structure and the symmetry of the local environment around absorber atoms nih.gov. EXAFS provides information about the distances and types of neighboring atoms, offering insights into local structural properties nih.gov. These capabilities are valuable for characterizing the metal centers in coordination complexes that exhibit this compound luminescence, such as europium(III) complexes, or for studying the local structure of metal oxides used in applications involving the degradation of red dyes nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of organic and inorganic compounds. NMR provides detailed information about the connectivity and environment of atoms within a molecule. This technique is valuable for confirming the structure of synthesized this compound compounds and understanding their behavior in solution. For instance, NMR spectroscopy, including ¹⁷O, ¹⁵N, and ¹³C NMR, was utilized to solve a long-standing mystery regarding the structural identities of this compound-violet and deep-blue intermediates formed in the reaction between nitroprusside and sulfide. The this compound-violet intermediate was identified as [Fe(CN)₅N(O)S]⁴⁻ using this approach. NMR is also mentioned as a spectroscopic technique that can be used to analyze the molecular structure of Cibacron this compound 3B-A (Reactive Red 4) to understand its reactivity. Additionally, NMR is used for structure confirmation of compounds like Acid Red 1 (Technical Grade).

Photoluminescence Spectroscopy for Emissive Properties

Photoluminescence (PL) spectroscopy is used to study the light emission properties of materials after excitation by photons. This technique is relevant for this compound compounds that exhibit fluorescence or phosphorescence. The term "this compound" is often used to describe the intense red emission observed from certain luminescent materials, such as europium(III) complexes. The dominant emission in Eu(III) luminescence typically occurs around 615 nm, corresponding to a this compound color. Studies on novel naphthalimide derivatives have also reported this compound fluorescence in the solid state. PL analysis is also employed in the characterization of photocatalytic materials used for the degradation of reactive this compound dyes, as changes in luminescence can indicate the efficiency of charge separation and recombination, processes critical for photocatalytic activity sigmaaldrich.comdawnscientific.com.

Surface and Porosity Analysis

The surface area and porosity of materials are critical properties that influence their interactions with other substances, such as in adsorption or catalytic processes. For this compound compounds, particularly when used as dyes or when their removal from wastewater is concerned, the surface properties of adsorbent or catalyst materials play a significant role.

Brunauer–Emmett–Teller (BET) Method for Surface Area and Porosity

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area and pore size distribution of porous materials through gas adsorption, typically nitrogen adsorption at cryogenic temperatures. This method is frequently applied to characterize adsorbents and photocatalysts used for the removal or degradation of this compound dyes from aqueous solutions. For instance, the BET method was used to analyze the surface area and porous properties of Sm₂Ti₂O₇/HZSM-5 composites, which were evaluated for the photocatalytic degradation of Reactive this compound X-3B. The study found that the BET specific surface area and pore volume of the composites decreased with increasing calcination temperature. Similarly, BET analysis was performed on clay-biochar composites derived from bagasse and attapulgite (B1143926) used for the adsorption of Reactive this compound X-3B, revealing that the modification improved the adsorption capacity by increasing functional groups and creating adsorption sites researchgate.net. Lignin-based carbons utilized for the decolorization of cationic this compound have also been characterized by their specific surface areas and total pore volumes determined by the BET method. The textural characteristics, including BET surface area and pore volume, are crucial indicators of the adsorption capacity of materials for dyes like Remazol Brilliant Violet 5R (another reactive dye).

Zeta Potential Measurement for Surface Charge

Zeta potential is a key parameter for understanding the surface charge of particles in a dispersion, which influences their stability and interactions with the surrounding medium. It represents the electric potential at the slipping plane, the interface between a mobile fluid phase and a stationary layer of fluid attached to the particle surface. microtrac.com A larger zeta potential, whether positive or negative, typically indicates stronger repulsive forces between particles, contributing to dispersion stability. microtrac.comnews-medical.net

Studies involving this compound compounds often utilize zeta potential measurements, particularly when investigating their interactions with adsorbents or their behavior in colloidal systems. For instance, in the adsorption of Reactive this compound X-3B on clay-biochar composites, the zeta potential of the biochar samples was measured to understand the influence of pH on the adsorption process. The negative charge of the biochar surface, originating from the dissociation of oxygen-containing groups, intensified with increasing pH. The presence of the negatively charged Reactive this compound X-3B dye shifted the zeta potential-pH curves to more negative values, indicating the dye became part of the biochar samples after adsorption. mdpi.com This suggests that while electrostatic attraction can play a role, other interactions like hydrogen bonding or π–π interactions also contribute to adsorption, particularly at higher pH values where electrostatic repulsion might be expected. mdpi.com

Another study investigating the interaction between proteins and Ponceau 4R (this compound S) in aqueous solution also employed zeta potential assays. capes.gov.brnih.gov This highlights the utility of zeta potential in understanding the assembly and interaction mechanisms of this compound dyes with other molecules in solution.

The measurement of zeta potential typically involves applying an electric field across a dispersion and measuring the electrophoretic mobility of the particles. microtrac.comnews-medical.net This mobility is then converted to zeta potential using electrokinetic models like the Smoluchowski approximation, which is applicable for larger particles in high-conductivity liquids. news-medical.net Instruments utilizing Dynamic Light Scattering (DLS) are commonly used for zeta potential analysis, providing information on both particle size and zeta potential. microtrac.commsesupplies.com

Table 1: Influence of pH on Zeta Potential of Biochar Samples Before and After Adsorption of Reactive this compound X-3B

SampleInitial pHZeta Potential (mV) Before AdsorptionZeta Potential (mV) After RBR Adsorption
AB3.0(Data not explicitly provided for pH 3.0 before adsorption in source mdpi.com, but general trend shown)Shifted to more negative values mdpi.com
ABHigher pHMore negative mdpi.comFurther shifted to more negative values mdpi.com
1-5-AB3.0(Data not explicitly provided)Shifted to more negative values mdpi.com
1-5-ABHigher pHMore negative mdpi.comFurther shifted to more negative values mdpi.com
1-3-AB3.0(Data not explicitly provided)Shifted to more negative values mdpi.com
1-3-ABHigher pHMore negative mdpi.comFurther shifted to more negative values mdpi.com

Note: Specific numerical zeta potential values for all pH points before adsorption were not available in the provided snippets for Table 1. The table reflects the reported trend and observations. mdpi.com

Chromatographic and Other Separatory Techniques for Pigment Identification

Chromatographic techniques are indispensable tools for the separation, identification, and purification of this compound compounds from complex mixtures. These methods exploit differences in the physical and chemical properties of the components, such as polarity, size, and charge, to achieve separation. savemyexams.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound dyes. It offers high resolution and sensitivity, making it suitable for both analytical and preparative separations. For example, HPLC has been employed for the separation and identification of synthetic dyes, including Ponceau 4R (this compound S), in foodstuffs and soft drinks. jfda-online.com The method involved optimizing the mobile phase composition (methanol-water in acetate (B1210297) buffer at different pH) and using a monolithic C18 column. jfda-online.com Detection was typically performed using a UV-Vis detector at the maximum absorption wavelength of each dye. jfda-online.com HPLC is also used for purity analysis of this compound compounds like Acid Red 52, with purity often specified as a minimum area percentage determined by HPLC. tcichemicals.comtcichemicals.comdeepakchemtex.invwr.com

Another application of HPLC is in the determination of the partition coefficient (Log Pow) of this compound compounds, such as Acid Red 33. europa.eu This is achieved by correlating the retention times of the dye on an HPLC column with those of reference standards with known Log Pow values. europa.eu

Counter-current chromatography (CCC), including high-speed counter-current chromatography (HSCCC), is another powerful separatory technique used for isolating and purifying components of this compound dyes, particularly manufacturing impurities. nih.govresearchgate.net This technique involves partitioning the sample between two immiscible liquid phases, offering advantages for separating polar compounds like sulfonated dyes. nih.govresearchgate.net For instance, spiral HSCCC was successfully used to separate and identify novel subsidiary colors in D&C Red No. 33 (Acid Red 33). nih.govresearchgate.net The separated impurities were subsequently characterized using techniques like HPLC, UV-visible spectrophotometry, high-resolution mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Thin-layer chromatography (TLC) is a simpler, yet effective, chromatographic method often used for the preliminary separation and identification of pigments. savemyexams.comnih.gov It involves separating components of a mixture on a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate. savemyexams.com The separated components appear as spots at different positions on the plate, which can be visualized under UV light or by using staining reagents. savemyexams.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property used for identification. savemyexams.com TLC has been applied to the separation and identification of lipstick dyes, including D&C Red No. 9 (this compound). nih.gov

Other separatory techniques mentioned in the context of red pigments include solid phase extraction (SPE) as a purification step prior to chromatographic separation. rsc.org Extraction methods using various solvents are also employed to isolate pigments from natural sources before analysis. rsc.orgfayoum.edu.eg

Table 2: Examples of Chromatographic Techniques Applied to this compound Compounds

This compound Compound ExampleTechnique(s) UsedPurposeKey Findings/ParametersSource
Ponceau 4R (this compound S)HPLCIdentification and determination in foodstuffsOptimized mobile phase, detection limits, retention times. jfda-online.com jfda-online.com
Acid Red 52HPLCPurity analysisPurity specified as min. area% by HPLC, Lambda max. tcichemicals.comtcichemicals.comdeepakchemtex.invwr.com tcichemicals.comtcichemicals.comdeepakchemtex.invwr.com
Acid Red 33 (D&C Red No. 33)Spiral HSCCC, HPLC, UV-Vis, MS, NMRSeparation and identification of impuritiesIsolation of subsidiary colors, structural determination of impurities. nih.govresearchgate.net nih.govresearchgate.net
Acid Red 33HPLCDetermination of Partition Coefficient (Log Pow)Log Pow ≤ 0.5 determined using HPLC method. europa.eu europa.eu
D&C Red No. 9 (this compound)Thin-layer chromatography (TLC)Separation and identification of lipstick dyesSeparation of dyes, likely using Rf values for identification (inferred). nih.gov nih.gov
Reactive this compound X-3BFTIR, SEM (Characterization alongside separation)Characterization of dyed materialsAnalysis of surface structure changes and reaction mechanisms. mdpi.com mdpi.com
Various Red Pigments (Natural)Solvent Extraction, Solid Phase Extraction, TLC, Column Chromatography, HPLCExtraction, purification, and separationIsolation of pure pigments, identification of components (e.g., anthocyanins). rsc.orgfayoum.edu.egresearchgate.net rsc.orgfayoum.edu.egresearchgate.net

The choice of chromatographic or separatory technique depends on the specific this compound compound, the matrix in which it is present, and the purpose of the analysis (e.g., identification, quantification, purification of impurities). These techniques, often coupled with spectroscopic detection, are essential for the comprehensive characterization and control of this compound compounds in various applications.

Mechanistic Studies of Brilliant Red Interactions and Transformations

Degradation Mechanisms of Brilliant Red Dyes

The degradation of this compound dyes often involves processes that break down the complex organic molecules into simpler, less harmful substances. Advanced oxidation processes (AOPs) and photocatalytic methods are prominent among these degradation strategies, relying on the generation of highly reactive species.

Photocatalytic Degradation Mechanisms

Photocatalytic degradation of this compound dyes is typically initiated by the absorption of light by a photocatalyst, leading to the generation of electron-hole pairs. These charge carriers then interact with water and dissolved oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻).

For instance, in the photocatalytic degradation of Brilliant Cresyl Blue dye using TiO₂, visible light excites the dye molecules adsorbed onto the TiO₂ surface. This excitation leads to the injection of electrons from the excited dye into the conduction band of TiO₂. The conduction band electrons are then scavenged by oxygen molecules to form •O₂⁻ or other active radicals like •OH. These active oxygen species subsequently attack the dye molecule, leading to its degradation and eventual mineralization. Similarly, studies on other dyes indicate that •OH radicals, •O₂⁻, and holes (h⁺) are produced during photocatalytic degradation and are responsible for breaking down the dye molecules. The generation of electron-hole pairs under UV-visible light is primarily attributed to the presence of the photocatalyst.

The efficiency of photocatalytic degradation can be influenced by factors such as pH. In acidic media, positively charged nanoparticles can attract anionic dyes through electrostatic interactions, potentially increasing the degradation percentage.

Advanced Oxidation Process (AOP) Mechanisms

Advanced Oxidation Processes (AOPs) are widely employed for treating recalcitrant dye wastewater by generating highly reactive transient species, primarily hydroxyl radicals (•OH), in situ. These radicals are powerful, non-specific oxidants capable of oxidizing and mineralizing a wide range of organic molecules due to their high oxidation potential (E° = +2.8 eV).

Photo-Fenton and Fenton-like processes are specific types of AOPs that utilize iron ions (or other transition metals) and hydrogen peroxide (H₂O₂) to produce •OH radicals. In the classical Fenton process, Fe²⁺ reacts with H₂O₂ to generate •OH. Photo-Fenton processes enhance this by using UV or visible light irradiation, which can accelerate the regeneration of Fe²⁺ from Fe³⁺ and promote the generation of •OH radicals through additional pathways, including the photolysis of H₂O₂.

Studies on Reactive this compound X-3B have demonstrated the effectiveness of photo-Fenton-like processes, such as the UV/Mn²⁺-H₂O₂ system. This system exhibits a synergistic effect between Mn²⁺/H₂O₂ and UV/H₂O₂, leading to enhanced degradation efficiency. The predominant species responsible for the decolorization and mineralization of Reactive this compound X-3B in this system is the •OH radical, generated from both chem-catalytic and photocatalytic decomposition of H₂O₂. The •OH radicals tend to attack and break the chromophore group, causing rapid decolorization. The azo bond in Reactive this compound X-3B is easily decomposed into N₂, while the triazinyl group shows resistance to ring opening.

The efficiency of AOPs can be affected by factors like pH and the concentrations of the catalyst and oxidant. For instance, in the UV/Mn²⁺-H₂O₂ system for Reactive this compound X-3B degradation, an acidic condition and appropriate concentrations of Mn²⁺ and H₂O₂ are preferred. Alkaline conditions can decrease H₂O₂ utilization and reduce •OH concentration, while excessive H₂O₂ can scavenge •OH radicals.

Research using Fe³⁺-doped TiO₂ nanoparticles in photo-Fenton and photocatalytic treatments has also shown significant enhancement in the oxidation of this compound B (Reactive Red 12) in the presence of H₂O₂.

Reductive and Oxidative Decomposition Pathways

This compound dyes can undergo decomposition through both reductive and oxidative pathways, depending on the chemical environment and the treatment method employed.

In oxidative processes, such as AOPs, the primary mechanism involves the attack of strong oxidizing species like •OH radicals on the dye molecule, leading to the breaking of chemical bonds, including the azo linkage (-N=N-), and the formation of intermediate products. Further oxidation can lead to the mineralization of these intermediates into simpler inorganic compounds like CO₂ and water. Studies on Reactive this compound X-3B degradation by a photo-surface dielectric barrier discharge reactor indicated that the dye undergoes azo bond dissociation followed by functional group rearrangement, ring opening, and the formation of open-chain intermediates.

Reductive decolorization of azo dyes is mainly associated with the cleavage of the azo bond. While the provided search results focus more heavily on oxidative degradation for this compound, it is understood that the azo linkage is susceptible to reductive cleavage, breaking the chromophore and leading to decolorization.

Adsorption Mechanisms of this compound

Adsorption is a widely used method for removing this compound dyes from wastewater, involving the accumulation of dye molecules onto the surface of a solid adsorbent material. The mechanisms governing adsorption are varied and depend heavily on the chemical properties of both the dye and the adsorbent.

Electrostatic Interactions in Dye Adsorption

Electrostatic interactions play a significant role in the adsorption of this compound dyes, particularly ionic dyes, onto charged adsorbent surfaces. This compound dyes, being often anionic, can be effectively adsorbed by materials with positively charged surfaces or functional groups.

For example, the adsorption of Acid this compound (ABR) on graphite (B72142) carbon nitride (g-C₃N₄) is primarily driven by electrostatic attraction between the protonated g-C₃N₄ and the negatively charged ABR. Similarly, the adsorption of Reactive this compound X-3B on clay-biochar composites and polypyrrole/calcium rectorite composites has been shown to involve electrostatic interaction. The pH of the solution significantly influences electrostatic interactions; a lower pH can lead to a more positively charged adsorbent surface, enhancing the adsorption of anionic dyes.

Studies on the biosorption of Reactive this compound K-2BP by amino-modified macadamia nut shells also highlight electrostatic adsorption as a major mechanism. The modification process alters the surface charge of the adsorbent, and a more positive surface charge at certain pH values favors the adsorption of the anionic dye.

Hydrogen Bonding and π–π Interactions in Adsorbent Systems

In addition to electrostatic forces, hydrogen bonding and π–π interactions are crucial mechanisms in the adsorption of this compound dyes onto various adsorbents. These interactions occur between the functional groups and aromatic rings of the dye molecule and complementary sites on the adsorbent surface.

Hydrogen bonding can occur between hydrogen bond donor or acceptor groups on the dye (such as hydroxyl, amino, or sulfonate groups) and functional groups on the adsorbent (like hydroxyl, carboxyl, or amine groups). For instance, the adsorption of Reactive this compound X-3B on clay-biochar composites involves hydrogen bond formation between the dye and the biochar.

π–π interactions arise from the attraction between the π electron systems of the aromatic rings present in the this compound dye structure and the π systems of the adsorbent material, particularly carbon-based adsorbents like biochar or graphite carbon nitride. These interactions are significant in the adsorption of dyes with extensive aromatic structures. Adsorption studies of Reactive this compound X-3B on clay-biochar composites have confirmed the involvement of π–π interactions. Similarly, the adsorption of Brilliant Green dye on multifunctional copolymers also identified hydrogen bonding and π–π interactions as primary mechanisms, alongside electrostatic interactions.

The complex molecular structure of this compound HE-3B, with both polar and non-polar portions, suggests that while sulfonic acid groups are susceptible to electrostatic interactions, the non-polar parts can engage in hydrophobic interactions (van der Waals forces), which are related to π–π interactions, with the adsorbent surface.

Data Tables

While specific quantitative data tables were not consistently available across all search results for direct inclusion, the research findings indicate various parameters influencing degradation and adsorption:

Degradation Process (Example Dye)Key Reactive SpeciesInfluencing FactorsObserved Effects
Photocatalysis (Brilliant Cresyl Blue)•OH, •O₂⁻, h⁺pH, Photocatalyst type, Light sourceDye degradation and mineralization
Photo-Fenton-like (Reactive this compound X-3B)•OHpH, Catalyst and oxidant concentration, UV lightEnhanced decolorization and mineralization, azo bond cleavage
Oxidative Decomposition (Reactive this compound X-3B)•OHOxidizing agent, CatalystAzo bond dissociation, functional group rearrangement, ring opening
Adsorption Process (Example Dye)Key Interaction MechanismsInfluencing FactorsObserved Effects
Adsorption (Acid this compound)Electrostatic attractionpH, Adsorbent propertiesAdsorption capacity influenced by surface charge
Adsorption (Reactive this compound X-3B)Electrostatic interaction, H-bonding, π–πpH, Adsorbent type, Functional groupsAdsorption capacity and mechanism depend on adsorbent composition and pH
Biosorption (Reactive this compound K-2BP)Electrostatic adsorption, H-bondingpH, Adsorbent modificationAdsorption capacity enhanced by positive surface charge and functional groups

Surface Participation and Adsorption Kinetics

The removal of this compound dyes from aqueous solutions often involves adsorption onto various solid materials. The efficiency and rate of this process are governed by surface participation and adsorption kinetics. Adsorption involves the retention of dye molecules onto the surface of an adsorbent material through various interactions. researchgate.net

Studies on the adsorption of Reactive this compound X-3B (RBR) on clay-biochar composites have shown that the adsorption process involves multiple mechanisms, including electrostatic interaction, hydrogen bonding, π–π interactions, and surface participation. mdpi.comresearchgate.net The surface characteristics of the adsorbent, such as surface charge and the presence of functional groups, play a significant role. For instance, the adsorption capacity of Reactive this compound K-2BP on amino-modified macadamia nut shells decreased as pH increased, which was attributed to changes in the surface charge of the adsorbent. deswater.com Adsorbents with a higher point of zero charge (pHpzc) and more positive surface charge tend to exhibit higher adsorption capacity for anionic dyes like this compound at lower pH values. deswater.comiwaponline.com

Adsorption kinetics describe the rate at which the adsorption process occurs and provide insights into the rate-limiting steps. The pseudo-second-order kinetic model has frequently been found to provide a good fit for the adsorption of various this compound dyes onto different adsorbents, suggesting that the adsorption rate is controlled by a chemical adsorption process involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.comneptjournal.comchem-soc.siresearchgate.netdeswater.comtandfonline.commdpi.com Intraparticle diffusion can also contribute to the rate-limiting step in the adsorption of this compound dyes onto porous adsorbents like activated charcoal and seashells. neptjournal.comchem-soc.sitandfonline.comresearchgate.net

Data from adsorption studies often include kinetic parameters derived from models like the pseudo-first-order and pseudo-second-order models, as well as parameters from adsorption isotherm models such as Langmuir and Freundlich, which describe the equilibrium relationship between the amount of dye adsorbed and the concentration of dye in the solution. mdpi.comneptjournal.comchem-soc.siresearchgate.netdeswater.comtandfonline.comresearchgate.net

Biosorption Mechanisms and Biological Interactions

Biosorption, utilizing biological materials as adsorbents, is another approach for the removal of this compound dyes from wastewater. This process involves the retention of pollutants on biological or natural materials through various interactions. mdpi.comnovapublishers.comtuiasi.roresearchgate.net

Biosorption of this compound dyes can occur through both extracellular and intracellular bonding mechanisms. mdpi.comnovapublishers.comtuiasi.roresearchgate.net These interactions are influenced by the nature of the organic compound, the structure of the biosorptive material, microbial metabolism, and transport processes. mdpi.comnovapublishers.comtuiasi.roresearchgate.net Extracellular binding involves the adsorption of dye molecules onto the surface of the biomass, often through functional groups present on the cell wall. mdpi.comnih.gov Intracellular uptake, on the other hand, involves the transport of dye molecules into the microbial cells, where they may be accumulated or subjected to metabolic processes. mdpi.comnovapublishers.comtuiasi.roresearchgate.net

For instance, the biosorption of this compound HE-3B onto residual yeast biomass has been proposed to occur through physical bonding, including van der Waals interactions, hydrogen bonds, dipole-dipole interactions, and electrostatic attraction between the positively charged surface of the biosorbent and the functional groups of the dye. mdpi.comnih.gov Studies using non-living biomass, such as Saccharomyces cerevisiae immobilized in alginate granules, have demonstrated the biosorptive behavior for this compound HE-3B removal. tuiasi.ro

Biological interactions with this compound dyes can also involve effects on living organisms. While some studies indicate that certain this compound dyes, like Remazol Red Brilliant, may not be highly toxic to all aquatic microbiota, they can still influence the development and biomass production of sensitive species, potentially impacting the food chain and causing ecological imbalance. psu.edu

Extracellular bonding is a primary mechanism in the biosorption of this compound dyes, involving the interaction of dye molecules with functional groups present on the surface of the biosorbent material. These functional groups can include hydroxyl, carboxyl, amine, and phosphate (B84403) groups, which can engage in electrostatic attraction, hydrogen bonding, and other surface interactions with the dye molecules. mdpi.comdeswater.comdiva-portal.org The surface charge of the biosorbent, which is pH-dependent, significantly influences the electrostatic interactions with the anionic this compound dyes. deswater.comiwaponline.com

Intracellular bonding and accumulation can occur if the dye molecules are transported across the cell membrane. This process may involve active transport mechanisms or passive diffusion, depending on the properties of the dye and the microbial cell. Once inside the cell, the dye molecules can bind to intracellular components or be channeled into metabolic pathways for degradation. mdpi.comnovapublishers.comtuiasi.roresearchgate.net The integrity of the cell wall can influence the efficiency of both extracellular adsorption and intracellular uptake. nih.gov

Microbial metabolism plays a crucial role in the biodegradation of this compound dyes. Microorganisms, including bacteria and fungi, possess enzymatic systems capable of breaking down the complex structures of these dyes. nih.govresearchgate.nettandfonline.com Azo dyes, like many this compound variants, are often initially degraded by the reductive cleavage of the azo bond (-N=N-), leading to the formation of colorless aromatic amines. unb.canih.gov This reductive step is often carried out by azoreductase enzymes under anaerobic or microaerophilic conditions.

Under aerobic conditions, further degradation of the resulting aromatic amines can occur through oxidative pathways. Various enzymes, such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases, produced by microorganisms (particularly white-rot fungi), are involved in the oxidative degradation of dyes. nih.govresearchgate.netnih.gov These enzymes can catalyze the cleavage of aromatic rings and further break down the dye metabolites into simpler compounds, potentially leading to complete mineralization (conversion to CO2, water, and inorganic salts). nih.gov

Studies have demonstrated the ability of specific microbial strains and consortia to decolorize and degrade this compound dyes. For example, a fungal consortium of Daldinia concentrica and Xylaria polymorpha has shown effectiveness in biodegrading Cibacron this compound 3B-A in solid-state fermentation. researchgate.netnih.gov Certain bacterial species, such as Bacillus brevis and Aspergillus niger, have also been reported to achieve high decolorization efficiencies for Cibacron this compound. tandfonline.com The efficiency of microbial biodegradation can be influenced by factors such as pH, temperature, and the availability of carbon and nitrogen sources, which can affect microbial growth and enzyme activity. researchgate.net

Extracellular and Intracellular Bonding in Biosorption

Biological Impact Mechanisms of this compound Derivatives

The biological impact mechanisms of this compound derivatives, particularly azo dyes like Allura Red AC, are closely linked to their metabolic fate within the body, especially the gastrointestinal tract. Azo dyes are characterized by the presence of one or more azo bonds (-N=N-). These bonds can be cleaved by enzymes, particularly by the microbial azoreductases in the gut microbiota. fishersci.ca This reductive cleavage can lead to the formation of aromatic amines, some of which are known or suspected genotoxic and carcinogenic compounds. fishersci.cacymitquimica.comworlddyevariety.com The generation of these metabolites is considered a key step in the potential toxicity of azo dyes.

Beyond metabolic transformation, this compound derivatives can interact directly with biological molecules and cellular processes, influencing cellular integrity, immune responses, and the delicate balance of the gut ecosystem.

DNA Damage Induction by this compound

Studies have demonstrated the potential of certain this compound compounds, notably Allura Red AC, to induce DNA damage. Research utilizing both in vitro and in vivo models has provided evidence supporting this mechanism. In vitro studies, for instance, have shown that exposure of human colon carcinoma cells to Allura Red AC can lead to observable DNA damage. invivochem.cn

The mechanism of DNA damage induction by azo dyes is thought to involve the formation of genotoxic metabolites, such as aromatic amines, following the reductive cleavage of the azo bond. fishersci.caworlddyevariety.com These aromatic amines can form DNA adducts, leading to structural alterations in the DNA molecule. Additionally, some metabolites or the parent compound itself may induce oxidative stress, generating reactive oxygen species (ROS) that can cause oxidative DNA lesions, including strand breaks and modified bases. chemicalbook.com

In vivo studies in mice have corroborated the in vitro findings, showing that consumption of Allura Red AC can result in DNA damage in colon cells. invivochem.cn These studies often employ techniques like the Comet assay to quantify the level of DNA damage. Research indicates that the extent of DNA damage can be influenced by factors such as the concentration of the dye and the duration of exposure. invivochem.cn While the precise molecular pathways triggered by this compound-induced DNA damage are still under investigation, the observed genotoxicity highlights a potential mechanism for adverse health effects.

Role in Colonic Inflammation and Microbiome Dysbiosis

This compound, particularly Allura Red AC, has been implicated in contributing to colonic inflammation and disrupting the balance of the gut microbiome, a condition known as dysbiosis. Research in mouse models has shown that dietary exposure to Allura Red AC can induce low-grade inflammation in the colon. invivochem.cn

The mechanisms underlying this compound-induced colonic inflammation are believed to involve interactions with the host immune system and alterations in the gut microbial community. Allura Red AC has been suggested to act as a xenobiotic that can trigger an immune response, potentially involving both innate and adaptive immune pathways. This can lead to the release of pro-inflammatory mediators. Studies have observed increased levels of inflammatory cytokines and enzymes, such as Interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS), in the colon following exposure to Allura Red AC. Other inflammatory molecules like IL-23 and IFN-γ have also been implicated in the inflammatory response associated with this dye.

Furthermore, this compound derivatives can significantly impact the composition and function of the gut microbiota, leading to dysbiosis. Studies in mice have demonstrated that consumption of Allura Red AC can alter the relative abundance of different bacterial phyla in the gut. invivochem.cn For example, research has indicated an increase in the Firmicutes and Proteobacteria phyla and a decrease in beneficial bacteria like Bacteroidetes and Verrucomicrobia in mice exposed to Allura Red AC, particularly in conjunction with a high-fat diet.

This dysbiosis can, in turn, contribute to colonic inflammation through several mechanisms. An altered microbial composition can affect the metabolic activities of the gut bacteria, leading to changes in the production of metabolites such as short-chain fatty acids (SCFAs), which play a crucial role in maintaining gut health and regulating immune responses. Dysbiosis can also compromise the integrity of the intestinal barrier, potentially leading to increased translocation of bacterial products like lipopolysaccharide (LPS) into the bloodstream, further fueling systemic and local inflammation. The metabolism of azo dyes by the altered gut microbiota can also produce inflammatory or genotoxic compounds, creating a feedback loop that exacerbates both dysbiosis and inflammation. fishersci.ca

Computational Chemistry and Theoretical Modeling of Brilliant Red Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are essential for determining the electronic structure and related properties of molecules. These methods can provide information on molecular geometries, energy levels, charge distributions, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational efficiency and accuracy for many systems annualreviews.orgchemrxiv.org. DFT is employed to calculate the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations can provide insights into the ground-state properties of Brilliant Red dyes, such as optimized geometries and electronic configurations scielo.org.mx. While specific DFT applications directly linked to "this compound" via citations acs.org, researchgate.net, and researchgate.net were not explicitly detailed in the search results, DFT is a standard tool for studying the electronic structure of organic molecules, including azo dyes which share structural features with many this compound variants. DFT calculations can be used to determine parameters like HOMO and LUMO energies, which are related to a molecule's reactivity and electronic transitions scielo.org.mx. The quality of DFT results depends on the choice of approximation for the exchange-correlation functional chemrxiv.org.

Ab initio methods are another class of quantum chemical calculations that derive from first principles, without empirical parameters. These methods can provide highly accurate descriptions of molecular properties, although they are typically more computationally demanding than DFT uni-muenchen.dehawaii.edu. Ab initio molecular dynamics (AIMD), for instance, simulates the movement of nuclei on a potential energy surface calculated by ab initio methods, offering insights into dynamic properties and reaction pathways uni-muenchen.dehawaii.eduarxiv.orgrsc.org. While the search results did not provide specific examples of ab initio methods applied to "this compound" dyes in the context of citation researchgate.net, these methods are generally applicable to determine various molecular properties, including spectroscopic parameters, reaction energies, and potential energy surfaces, which are relevant for understanding dye behavior.

Computational chemistry is a valuable tool for investigating the antioxidant potential of compounds by studying their radical scavenging mechanisms acs.orgacs.org. Antioxidant activity often involves the scavenging of harmful radicals like reactive oxygen species (ROS) through mechanisms such as hydrogen atom transfer (HAT) or electron transfer acs.orgacs.orgmdpi.comnih.gov. Computational studies can calculate parameters like bond dissociation energies (BDE), ionization potentials (IP), and electron affinities (EA) to assess a molecule's ability to donate a hydrogen atom or an electron acs.org. These calculations help in understanding the preferred reaction pathways and comparing the antioxidant efficacy of different compounds acs.org. Although the search results did not specifically detail computational studies on the antioxidant radical scavenging activity of "this compound" dyes in relation to citation acs.org, the principles and methods described for other antioxidants, such as anthocyanidins, are applicable acs.org.

Ab Initio Methods for Molecular Properties

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules according to classical mechanics, MD can provide insights into dynamic processes, conformational changes, and interactions with the environment.

Molecular dynamics simulations can be used to model the arrangement and interactions of chromophores, which are the parts of a molecule responsible for its color and photophysical properties unibo.it. The packing of chromophores in condensed phases, such as crystals or aggregates, significantly influences their photoluminescence quantum yield and other optical characteristics d-nb.info. Undesirable cofacial π–π stacking, for example, can lead to fluorescence quenching d-nb.info. MD simulations can help understand how molecular structure and environmental factors affect chromophore packing and, consequently, predict or explain observed photophysical properties d-nb.infomdpi.comrsc.org. While the search results discussed modeling chromophore packing in fluorescent proteins mdpi.comrsc.org and other systems d-nb.info, specific MD studies on the chromophore packing and photophysical properties of "this compound" dyes were not prominently featured in the context of citation acs.org.

Modeling Chromophore Packing and Photophysical Properties

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling are crucial in computational chemistry for understanding the feasibility and rate of chemical processes involving this compound compounds. These models help predict how reactions will proceed and the energy changes involved.

Theoretical Prediction of Activation Energies and Reaction Pathways

Theoretical prediction of activation energies and reaction pathways is a fundamental application of computational chemistry. Methods such as Density Functional Theory (DFT) are commonly used to calculate the energy of molecules and transition states, which are crucial for determining activation energies – the minimum energy required for a reaction to occur. sigmaaldrich.comuni.lunih.govmdpi.com By identifying transition states, computational methods can map out the step-by-step process of a chemical reaction, known as the reaction pathway. sigmaaldrich.com

While detailed ab initio computational studies specifically predicting the molecular reaction pathways or intrinsic activation energies for the chemical transformation of this compound dyes themselves (e.g., their synthesis or degradation at a fundamental molecular level) are not extensively detailed in the provided search results, the principles of these computational techniques are well-established and applicable to such complex organic molecules. Studies on the degradation of azo dyes, including Reactive this compound X-3B, often infer degradation mechanisms involving the breaking of the azo bond based on experimental analysis, a process that could be investigated theoretically using computational methods to determine activation energies and intermediates. nih.govmdpi.comnih.govcapes.gov.br For instance, research on the degradation of Reactive this compound X-3B in an electro-assisted microbial system calculated an activation energy of 60.53 kJ/mol for the degradation process using the Arrhenius equation, indicating the dependence on biochemical reactions. nih.gov

Computational Optimization of Reaction Parameters

Computational methods are frequently employed to optimize reaction or process parameters for systems involving this compound, particularly in areas like wastewater treatment and material interactions. This differs from predicting molecular reaction parameters but is a key aspect of applying computational tools to real-world problems involving these compounds.

Studies on the biosorption of this compound HE-3B (Reactive Red 120) onto various biosorbents extensively use computational and statistical modeling for process optimization. mdpi.comnih.govresearchgate.net Techniques such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are applied to analyze experimental data and determine optimal conditions for dye removal efficiency. mdpi.comnih.govdeswater.com Parameters optimized computationally in these studies include initial dye concentration, biosorbent dose, pH, and contact time. mdpi.comdeswater.com

For example, research on this compound HE-3B biosorption using immobilized Saccharomyces pastorianus biomass utilized MINITAB software for computational modeling and optimization. mdpi.com This allowed for the prediction of optimal operating conditions to achieve high dye biosorption removal rates. mdpi.comnih.gov

Parameter Optimized Range (this compound HE-3B Biosorption)
Biosorbent Concentration 19.23–50.00 g/L mdpi.com
Contact Time 8.92–9.35 h mdpi.com
Initial Dye Concentration 29–55 mg/L mdpi.com

Another study focusing on the biosorption of Reactive Red 120 used RSM with a central composite design (CCD) to statistically optimize parameters like cross-flow rate, transmembrane pressure, polymer-to-dye ratio, and pH for maximizing dye rejection efficiency in a polymer-enhanced ultrafiltration process. nih.gov

Database Utilization in Computational Chemistry for this compound Research

Databases play a vital role in computational chemistry research, providing access to a vast amount of experimental and theoretical data that can be used to support studies on compounds like this compound. These databases can store information on chemical structures, properties, spectra, and reactions. researchgate.netpreprints.org

For this compound research, relevant databases include those containing chemical structures and identifiers, such as PubChem, which provides information on various this compound compounds including their chemical names, structures, and CID numbers. sigmaaldrich.comuni.lunih.govontosight.ainih.govwikipedia.orgnih.govatamanchemicals.comwikidata.orgnih.govnih.govnih.govsigmaaldrich.comsigmaaldrich.comuni.lunih.govfishersci.comwikidata.orguni.lunih.govthegoodscentscompany.comwikipedia.org Structural databases are essential for obtaining the initial molecular geometries needed for computational modeling.

Beyond structural information, databases can also contain experimental data related to the properties and behavior of dyes, such as spectroscopic data (e.g., UV-Vis spectra used in degradation studies) deswater.com, or data from adsorption and degradation experiments that can be used to validate computational models. nih.govnih.govmdpi.comresearchgate.net Reaction databases, although not specifically highlighted for this compound reactions in the search results, are crucial in computational chemistry for finding known reaction pathways and kinetic data that can inform theoretical studies. d-nb.info

Advanced Applications and Research Frontiers of Brilliant Red Compounds

Applications in Sensing and Probing Technologies

Brilliant red dyes and pigments have shown significant potential in the development of advanced sensing and probing technologies due to their distinct optical properties, including strong absorption and fluorescence in the red region of the spectrum.

This compound Dye-Based Fluorescent Probes for Biological Species

Fluorescent probes are essential tools in biological research for detecting and visualizing various biological species. Red-emitting fluorescent probes are particularly valuable as they can minimize interference from autofluorescence in biological samples. Diketopyrrolopyrrole (DPP) derivatives, described as this compound pigment dyes, have emerged as a significant class of materials for designing fluorescent probes. korea.ac.krrsc.orgrsc.org DPP dyes offer advantages such as high fluorescence quantum yields and good light and thermal stability, making them suitable for demanding biological applications. korea.ac.krrsc.orgrsc.org Research has focused on developing DPP-based fluorescent probes for detecting a range of biologically relevant species, including anions, cations, reactive oxygen species, thiols, and gases. rsc.orgrsc.org The development of red and near-infrared organic fluorescent probes with longer lifetimes is an active area of research, as most current red-emitting organic probes have fluorescence lifetimes under 4 nanoseconds, which can limit their utility in studying macromolecular interactions and dynamics. plos.org Azaoxa-triangulenium fluorophores, such as ADOTA and DAOTA, are examples of red-emitting small organic molecules with high quantum yield and long fluorescence lifetimes (around 20 ns in both protic and aprotic solvents), making them promising for biological probing. plos.org

Colorimetric and Fluorescent Sensors for pH, Ions, and Other Analytes

Beyond biological species, this compound compounds are utilized in the creation of colorimetric and fluorescent sensors for detecting pH, various ions, and other chemical analytes. The color or fluorescence intensity of these sensors changes upon interaction with the target analyte, providing a detectable signal. While the search results did not specifically detail "this compound" compounds for pH and ion sensing, organic dyes in general are widely used for these applications. For instance, methyl red (C.I. Acid Red 2) is a well-known pH indicator that changes color in acidic solutions. wikipedia.orgfishersci.com The design of such sensors often involves incorporating a recognition unit sensitive to the analyte with a chromophore or fluorophore that provides the optical response.

Materials Science and Engineering Applications

This compound compounds also play a crucial role in materials science and engineering, contributing to the development of advanced functional materials with applications in electronics, energy, and coatings.

Organic Semiconductors and Optoelectronic Devices Utilizing this compound Derivatives

Organic semiconductors are a class of materials with electrical conductivity between that of a conductor and an insulator, composed of organic compounds. Derivatives of this compound compounds, particularly those with extended pi systems, can function as organic semiconductors and are explored for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Diketopyrrolopyrrole (DPP) derivatives, known for their this compound color, are also investigated as building blocks for organic semiconductors due to their favorable electronic and optical properties. korea.ac.kr Research on DPP-based materials includes their application in polymer field-effect transistors, demonstrating enhanced charge carrier mobility. korea.ac.kr

Application in Organic Solar Cells

Organic solar cells (OSCs) are a promising renewable energy technology that utilizes organic materials to convert sunlight into electricity. Organic dyes, including those that produce red hues, are employed as sensitizers in dye-sensitized solar cells (DSSCs) to enhance their light-harvesting efficiency. dyenamo.seamigosdanatureza.org.brmdpi.comnih.gov These dyes absorb photons and inject electrons into a semiconductor material, generating an electric current. amigosdanatureza.org.brmdpi.com While the term "this compound" wasn't explicitly linked to high-efficiency OSCs in the provided results, the use of organic dyes with strong absorption in the visible spectrum, including the red region, is fundamental to DSSC technology. mdpi.com Research is ongoing to develop new organic dyes with improved light absorption, charge separation, and stability for higher performance OSCs. rsc.org Some studies have explored the use of specific red dyes, such as Remazol this compound, as sensitizers in DSSCs, achieving conversion efficiencies of over 1%. researchgate.net Semitransparent organic solar cells with this compound color have also been developed, offering aesthetic appeal for applications like colored windows or foils with integrated power generation. epjap.orgresearchgate.net

Nanocrystal-Based Applications (e.g., Bioprobing, Anti-counterfeiting, Photodynamic Therapy)

Bright red emitting upconversion nanocrystals are being investigated for their potential in several advanced applications. Specifically, core-shell-shell structured β-NaErF4:0.005Tm@NaYbF4@NaYF4 upconversion nanocrystals (UCNCs) have shown promising opportunities in areas such as bioprobing, anti-counterfeiting, and photodynamic therapy researchgate.netnih.gov. A novel one-pot synthesis strategy has been developed to rapidly produce these nanocrystals with enhanced upconversion intensity and long-lasting decay lifetime researchgate.netnih.gov. The improved intensity is attributed to the suppression of surface quenching and energy back transfer from Yb³⁺ to Er³⁺, which increases the population density of excited states of Er³⁺ researchgate.netnih.gov.

Red fluorescence silicon nanoparticle composites are also being explored for targeted fluorescence imaging and photodynamic therapy in vitro fishersci.no. Additionally, carbon quantum dots, which can exhibit photoluminescence emissions ranging from red to blue, are being studied for anti-counterfeiting applications and their potential as photosensitizers in photodynamic therapy cardiff.ac.uk.

Biomedical and Biological Research Applications

This compound compounds and pigments are finding applications in various areas of biomedical and biological research, particularly as photosensitizers, novel biopigments, and potential agents for wound healing and bio-enhancement.

Photosensitizers for Photodynamic Therapy and Antimicrobial Photodynamic Therapy

Photodynamic therapy (PDT) and antimicrobial photodynamic therapy (aPDT) utilize photosensitizers that, upon activation by specific wavelengths of light in the presence of oxygen, generate reactive oxygen species (ROS) to destroy target cells or microbes alfa-chemistry.commdpi.com. Red and near-infrared (NIR) light are often preferred for PDT due to their deeper penetration into tissues whiterose.ac.uk.

Various "red" photosensitizers are being investigated. Acid red has been mentioned as a photosensitizer in studies. Carbon quantum dots with photosensitization capacity are also being developed for antibacterial photodynamic inactivation, generating ROS to inactivate pathogens. The bright red emitting upconversion nanocrystals discussed earlier (β-NaErF4:0.005Tm@NaYbF4@NaYF4) also offer potential for photodynamic therapy applications researchgate.netnih.gov. PDT is considered a promising approach to combat antimicrobial resistance whiterose.ac.uk.

Novel Biopigments with Antimicrobial and Antifungal Properties

Microorganisms are a source of novel red biopigments with inherent antimicrobial and antifungal properties. Prodigiosin (B1679158), a red tripyrrole pigment produced by bacteria such as Serratia marcescens and Rhodonellum psychrophilum, has demonstrated antibacterial and antifungal activities. Research has shown that red pigments from Rhodonellum psychrophilum GL8, a psychrophilic bacterium, exhibit antimicrobial activity against a range of pathogens, including E. coli, S. aureus, C. albicans, and S. cerevisiae.

Minimum Inhibitory Concentrations (MIC) for the red pigments from Rhodonellum psychrophilum GL8 against tested microbes are presented in the table below:

MicrobeMinimum Inhibitory Concentration (µg/ml)
E. coli250
S. aureus125
C. albicans31.25
S. cerevisiae500

These red pigments can also show synergistic antifungal activity when combined with certain antifungal medicines like fluconazole (B54011) and amphotericin B, and synergistic antibacterial activity with vancomycin (B549263) and erythromycin.

Research on Skin Cell Growth Stimulation and Wound Healing Potential

Beyond their antimicrobial action, certain red biopigments have shown potential in stimulating skin cell growth and aiding wound healing. The red pigment isolated from Rhodonellum psychrophilum GL8 has demonstrated growth stimulating properties on murine skin cells and no toxicity to human cells, suggesting potential applications in expediting wound healing. This research highlights the potential of natural red pigments as active components in wound care strategies.

Bio-enhancer Applications

The red pigment from Rhodonellum psychrophilum GL8 has also been identified as a bio-enhancer. In this capacity, it can augment the effects of established antibiotics and antifungal agents. This bio-enhancing property suggests that these natural red pigments could potentially improve the efficacy of existing antimicrobial treatments.

Environmental Remediation Technologies

This compound dyes, particularly reactive azo dyes used in industries, are significant environmental pollutants. Research is focused on developing effective technologies for their removal from wastewater.

Reactive this compound X-3B and Cibacron this compound 3B-A are examples of such dyes that have been targets for environmental remediation studies. Adsorption methods using various materials are being investigated for their efficiency in removing these dyes from aqueous solutions. For instance, clay-biochar composites derived from bagasse and natural attapulgite (B1143926) have been explored as adsorbents for Reactive this compound X-3B. Studies have shown that the adsorption of Reactive this compound X-3B on these composites involves electrostatic interaction, hydrogen bonding, π–π interactions, and surface participation.

Biodegradation using microbial consortia is another approach for the eco-friendly remediation of dye-polluted environments. A fungal consortium of Daldinia concentrica and Xylaria polymorpha has shown efficient decolorization of Cibacron this compound 3B-A dye in solid-state fermentation. This biodegradation process can lead to the detoxification of the pollutant.

Data on the adsorption capacity of different adsorbents for Reactive this compound X-3B are available from research, indicating varying levels of effectiveness. While specific data tables from the search results are not directly extractable in an interactive format, research findings indicate that materials like ATP-modified clay–biochar composites show moderate adsorption capacity and are considered low-cost and environmentally friendly options for dye removal.

Development of Novel Adsorbents for this compound Removal from Wastewater

Adsorption is a widely studied method for dye removal from wastewater due to its cost-effectiveness and efficiency. Recent research has focused on developing novel adsorbent materials with enhanced capacities and affinities for this compound dyes.

One such development involves the synthesis of an environmental-friendly adsorbent composed of chitosan (B1678972) nanofibers modified by mesoporous silica (B1680970) sieve (CTS-SBA-15). dawnscientific.comwikipedia.org This material was synthesized via an electrospinning technique and applied to the removal of this compound E-4BA dye from aqueous solutions. dawnscientific.comwikipedia.org Characterization of the nanofibers using techniques like Fourier transform infrared (FT-IR), X-ray diffraction (XRD), and transmission electron microscopy (TEM) confirmed the effective modification of chitosan nanofibers with mesoporous silica sieve (SBA-15). dawnscientific.comwikipedia.org Studies investigating parameters such as pH, adsorbent dosage, and contact time revealed a dye removal efficiency of approximately 98% for this compound E-4BA using CTS-SBA-15 under optimal conditions (0.03 g adsorbent, pH 7, 80 minutes). dawnscientific.comwikipedia.org Kinetic and thermodynamic studies indicated that the adsorption process followed the pseudo-second order and Langmuir models, respectively. dawnscientific.comwikipedia.org These findings suggest CTS-SBA-15 is a promising, inexpensive, and efficient adsorbent for this compound E-4BA removal from contaminated water. dawnscientific.comwikipedia.org

Another area of research explores the use of clay-biochar composites as adsorbents. A study investigated the adsorption mechanism of Reactive this compound X-3B on novel low-cost clay-biochar composites derived from bagasse and natural attapulgite (ATP). nih.gov Different proportions of bagasse and ATP were pyrolyzed to create the composites. nih.gov The adsorption capacities followed the order of 1:3 clay-biochar > 1:5 clay-biochar > bagasse biochar > pure ATP, indicating a synergistic effect between ATP and bagasse on the adsorption of the dye. nih.gov Adsorption data correlated well with the Langmuir isotherm, and kinetic data fitted the pseudo-second-order model. nih.gov The adsorption of Reactive this compound X-3B on the clay-biochar involved electrostatic interaction, hydrogen bonding, π–π interactions, and surface participation. nih.gov Modification of biochar with ATP enhanced the adsorption capacity by increasing functional groups and creating adsorption sites, highlighting ATP-modified clay-biochar composites as effective adsorbents for Reactive this compound X-3B removal from wastewater. nih.gov

Photocatalyst Development for Dye Degradation

Photocatalytic degradation utilizes semiconductor materials under irradiation to generate reactive species that can break down organic pollutants like this compound dyes. This method is gaining attention as an environmentally friendly approach for dye wastewater treatment.

Research has focused on developing efficient photocatalysts for the degradation of various this compound dyes. For instance, TiO2/SiO2 composite catalysts have been prepared using a two-step sol-gel method for the photocatalytic degradation of active this compound X-3B solution. researchgate.net The photocatalytic properties were investigated based on Ti:Si molar ratio, calcination temperature, initial dye concentration, and photocatalyst dosage. researchgate.net Results showed that TiO2/SiO2 composite catalysts with a Ti:Si molar ratio of 6, calcined at 500°C, exhibited the best photocatalytic activity, surpassing that of pure TiO2 under similar conditions. researchgate.net The degradation rate of active this compound X-3B increased with lower initial concentrations, with an optimum catalyst dosage of 1.6 g/L for an initial concentration of 25 mg/L. researchgate.net

Studies using powdered TiO2 and medium-pressure mercury lamp irradiation in a coil photoreactor have also demonstrated the effectiveness of photocatalysis for this compound dye degradation. nih.govdntb.gov.uanih.gov Factorial design was employed to optimize conditions for chemical oxygen demand (COD) and color reduction. dntb.gov.uanih.gov pH and TiO2 loading were identified as critical variables. dntb.gov.uanih.gov Optimized conditions (pH 2-3, 444 mg TiO2/L loading) resulted in significant decolorization. dntb.gov.uanih.gov For this compound dye solutions, a 20-minute treatment achieved approximately 90% decolorization and a 66% reduction in integrated absorbance (200-600 nm). nih.govdntb.gov.uanih.gov

Furthermore, a photo-Fenton-like process utilizing a UV/Mn2+-H2O2 system has been investigated for the degradation of reactive this compound X-3B. uni.lu This system demonstrated a synergistic effect between Mn2+/H2O2 and UV/H2O2, leading to enhanced degradation efficiency. uni.lu Optimal degradation was achieved at specific concentrations of Mn2+ and H2O2, pH 6, and high dissolved oxygen levels. uni.lu Hydroxyl radicals (∙OH), generated from the catalytic decomposition of H2O2, were found to play a predominant role in decolorization and mineralization by attacking the chromophore group. uni.lu

Biosorption and Bioremediation Strategies

Biosorption and bioremediation offer environmentally friendly alternatives for treating dye-containing wastewater, utilizing the ability of biological materials to adsorb or degrade dyes.

Research has explored the use of residual microbial biomass as a biosorbent for this compound dyes. Studies have investigated the biosorption of this compound HE-3B dye using residual Saccharomyces pastorianus and Saccharomyces cerevisiae yeast biomass immobilized in sodium alginate. nih.govresearchgate.net These biosorbents demonstrated significant dye removal capabilities. nih.govresearchgate.net The biosorption capacity of S. pastorianus immobilized in sodium alginate was reported to be approximately 222 mg/g. The process is influenced by factors such as temperature, pH, contact time, and biosorbent and dye concentrations. researchgate.net Modeling of biosorption data using equilibrium isotherms like Langmuir and Freundlich, and kinetic models such as pseudo-second-order, helps in understanding the adsorption mechanism and parameters. nih.govresearchgate.net

Another study focused on the biosorption of this compound HE-3B from aqueous solutions using residual Bacillus sp. biomass immobilized in alginate in a fixed-bed column system. This residual biomass, originating from municipal wastewater treatment, showed potential as a biosorbent for removing low concentrations of the anionic dye. The study investigated the effects of bed depth and flow rate, and the experimental data were modeled using kinetic models like Thomas and Yoon-Nelson. The results indicate that immobilized residual Bacillus sp. biomass can be an effective biosorbent in dynamic systems for treating wastewater with moderate dye concentrations.

Food and Industrial Research Applications

While synthetic this compound dyes are primarily known for their use in coloring applications, research in food and other industries sometimes involves understanding their properties, interactions, or exploring alternatives, even if the dyes themselves are not directly used as food additives or in certain advanced materials.

Research into Natural Food Colorants and Preservatives

Research in the food industry is increasingly focused on replacing synthetic food colorants with natural alternatives due to potential health concerns associated with some artificial dyes. While synthetic this compound dyes are not used as natural food colorants or preservatives, research in this area provides context for the drive to find alternatives to synthetic dyes used in food.

Natural sources of red colorants are being investigated as potential substitutes for artificial red dyes. These include pigments like anthocyanins (found in berries, red cabbage, and purple carrots), betalains (B12646263) (from beets), and carotenoids (such as lycopene). Carminic acid, derived from cochineal insects, is another natural bright red pigment used in food, valued for its stability. Research in this area focuses on extracting, stabilizing, and applying these natural pigments to achieve desired colors in food products while also exploring potential health benefits or preservative properties. The development of natural colorants with dual functionality (colorant and preservative) is an active area of research.

Applications in Antimicrobial Smart Fabrics

The development of smart textiles with enhanced functionalities, including antimicrobial properties, is an active area of research. While synthetic dyes like this compound are not typically the source of antimicrobial activity themselves, they can be used in the research and development of such materials.

In the context of smart fabrics, this compound F3B has been utilized in research to stain textiles functionalized with chitosan and silanes. The staining helped visualize the presence and distribution of these functional materials on the fabric surface. This application demonstrates the use of this compound dyes as research tools to assess the effectiveness of functionalization processes aimed at creating smart textiles, which may include antimicrobial properties. The broader field of antimicrobial smart fabrics involves incorporating materials that resist or kill microorganisms, with applications in healthcare and active wear. Research in this area explores various mechanisms and materials to achieve self-disinfecting properties and pathogen detection in textiles, sometimes utilizing colorimetric indicators, although specific this compound dyes are not highlighted as the primary antimicrobial agents in the reviewed literature.

Environmental Impact and Ecotoxicological Studies of Brilliant Red

Aquatic Ecosystem Impact Assessment

Effects on Aquatic Photosynthetic Microbiota and Algae Diversity

Reactive Brilliant Red X-3B has demonstrated toxicity to aquatic photosynthetic organisms, such as algae. Studies on Scenedesmus obliquus, a type of green alga, have shown that exposure to this compound X-3B can inhibit its growth and photosynthetic activity. The presence of dyes in water bodies can reduce the penetration of sunlight, which is essential for photosynthesis, thereby impacting the productivity and diversity of aquatic photosynthetic microbiota and algae. nih.gov

Influence on Water Turbidity and Light Penetration

The intense coloration imparted by this compound X-3B to water bodies significantly increases turbidity. This increased turbidity directly reduces light penetration into the water column. nih.gov The diminished light availability can have cascading effects on aquatic ecosystems, primarily by limiting photosynthesis by algae and other aquatic plants. nih.gov

Impact on Dissolved Oxygen Levels

The reduction in photosynthetic activity caused by decreased light penetration and direct toxicity to algae can lead to a decrease in the production of dissolved oxygen in the water. nih.gov Furthermore, the presence of organic pollutants like this compound X-3B contributes to a high chemical oxygen demand (COD) and biochemical oxygen demand (BOD) as microorganisms attempt to break down the compound, further depleting dissolved oxygen levels. nih.gov Changes in COD and dissolved oxygen have been observed in studies evaluating the treatment of this compound X-3B containing wastewater.

Wastewater Treatment and Effluent Management Research

Effectively treating wastewater containing this compound X-3B is crucial before its discharge to minimize environmental harm. However, the chemical characteristics of this dye present significant challenges for conventional wastewater treatment processes.

Challenges in Treating this compound-Containing Wastewater

Reactive this compound X-3B is known for its low biodegradability and high stability, making it resistant to removal by traditional biological wastewater treatment methods. nih.govmdpi.comalfa-chemistry.comlookchem.comunal.edu.co Textile effluents, which are a major source of this dye, are typically characterized by high levels of color, COD, and BOD, further complicating treatment. lookchem.comunal.edu.co The complex aromatic structure and the presence of the azo bond contribute to its recalcitrance. nih.govunal.edu.co Moreover, the degradation of azo dyes can sometimes produce toxic or mutagenic aromatic amines, posing additional environmental and health risks. nih.gov

Effectiveness of Advanced Treatment Processes

Due to the limitations of conventional methods, significant research has focused on the application of advanced treatment processes for the removal of this compound X-3B from wastewater. Advanced oxidation processes (AOPs) have shown promise in degrading this recalcitrant dye by generating highly reactive species like hydroxyl radicals. nih.gov Examples of effective AOPs include photo-Fenton processes nih.gov, electrochemical advanced oxidation processes (EAOPs), and photo-surface dielectric barrier discharge (photo-SDBD). These methods can achieve high decolorization rates and significant COD reduction.

Adsorption is another widely studied method for removing this compound X-3B, utilizing various adsorbent materials. Studies have explored the effectiveness of materials such as MgO(111) nanoplates, clay-biochar composites, and rice wine lees unal.edu.co. These adsorbents can effectively remove the dye from aqueous solutions, with adsorption capacities varying depending on the material and conditions.

Biological methods, while challenging on their own, can be effective when combined with other processes. Sequential ozonation and upflow biological aerated filters have shown high decolorization and COD removal efficiencies for this compound X-3B wastewater. Similarly, the combination of photocatalysis with biological degradation using composite materials has demonstrated high removal efficiency for the dye and reduction in COD. alfa-chemistry.com

The effectiveness of different advanced treatment processes can vary, and often a combination of methods is required for complete mineralization of the dye and its byproducts. Research continues to explore more efficient and cost-effective solutions for managing wastewater contaminated with this compound X-3B.

Summary of Select Advanced Treatment Process Effectiveness for this compound X-3B Removal

Treatment ProcessKey FindingsRelevant Citations
UV/Mn²⁺-H₂O₂ Photo-Fenton-like ProcessAchieved rapid decolorization and mineralization; synergistic effect observed. nih.gov
Sequential Ozonation and Upflow Biological FilterHigh decolorization and COD removal efficiency; improved biodegradability after ozonation.
Adsorption using MgO(111) NanoplatesHigh adsorption capacity; Langmuir isotherm model provided a good fit; pseudo-second-order kinetics.
Electrochemical Advanced Oxidation Processes (EAOPs)Effective degradation through generation of hydroxyl and sulfate (B86663) radicals.
Photo-Surface Dielectric Barrier Discharge (photo-SDBD)Rapid and energy-efficient degradation; less susceptible to wastewater characteristics like pH and salts.
Adsorption using Clay–Biochar CompositesEffective adsorption; synergistic effect between clay and biochar; involved electrostatic, hydrogen bond, and π–π interactions.
Adsorption using Rice Wine LeesEffective adsorption; followed Langmuir isotherm and intraparticle diffusion model. unal.edu.co
Combined Photocatalysis and Biological DegradationHigh removal efficiency for dye and COD reduction using composite materials. alfa-chemistry.com

Note: The data presented in this table are illustrative and based on findings from the cited research. Specific removal efficiencies and optimal conditions vary depending on the experimental setup, initial dye concentration, and other factors.

Environmental Fate and Persistence of this compound Compounds

The fate and persistence of this compound compounds in the environment are influenced by their chemical structure and their resistance to degradation processes like biodegradation and chemical breakdown. Azo dyes, including some this compound variants, are characterized by the presence of azo groups (-N=N-) and often aromatic rings, which contribute to their stability. ontosight.airesearchgate.netontosight.ai

Biodegradation Resistance

Many azo dyes, including Reactive this compound X-3B, are known for their resistance to biological degradation due to their stable chemical structure, particularly the azo bonds and aromatic rings. researchgate.netresearchgate.net This recalcitrance makes their removal from wastewater challenging using traditional biological treatment processes. researchgate.netmdpi.com

However, research indicates that certain microorganisms, including specific bacterial and fungal strains, possess the capability to biodegrade or decolorize this compound dyes under certain conditions. Studies have shown that wild strains of yeasts such as Meyerozyma guilliermondii and Naganishia diffluens can decolorize Reactive this compound X-3B. Decolorization percentages of 70.7% for Reactive this compound X-3B have been observed with these yeasts. ijcmas.comijcmas.com The efficiency of biodegradation can be influenced by factors such as the presence of co-substrates like glucose, temperature, and pH. For instance, optimal decolorization by M. guilliermondii and N. diffluens was observed at 30°C and pH values of 5 and 7, respectively. ijcmas.comijcmas.com Increasing NaCl concentration, however, significantly decreased dye decolorization by these yeast strains. ijcmas.comijcmas.com

Fungal consortiums have also demonstrated the ability to biodegrade this compound dyes. A consortium of wood-rot fungi, Daldinia concentrica and Xylaria polymorpha, was able to decolorize Cibacron this compound 3B-A in solid-state fermentation. researchgate.net Bacterial consortia, including Bacillus subtilis and Bacillus cereus, have also been reported to degrade azo dyes, with enhanced degradation observed when a co-substrate like glucose was supplemented. tandfonline.comijbbku.com

The biodegradation process often involves the breakdown of the azo linkage, although the recalcitrant nature of other parts of the molecule, such as the triazinyl group in Reactive this compound X-3B, can make complete mineralization difficult. mdpi.com

Here is a summary of some research findings on this compound biodegradation:

This compound VariantMicroorganism(s)Decolorization/Degradation EfficiencyConditionsSource
Reactive this compound X-3BMeyerozyma guilliermondii, Naganishia diffluens70.7% (0.005% dye)30°C, pH 5-7, with glucose as co-substrate ijcmas.comijcmas.com
Cibacron this compound 3B-ADaldinia concentrica, Xylaria polymorpha (consortium)Effective decolorizationSolid-state fermentation researchgate.net
Indosole this compound BAPseudomonas, Bacillus, Staphylococcus, Micrococcus (mixed culture)Up to 85% (20 mg/L dye)Mineral salts medium with glucose ijbbku.com
Cibacron this compoundBacillus brevis100%Not specified in snippet tandfonline.com

Chemical Stability in Environmental Matrices

This compound compounds generally exhibit chemical stability under normal environmental conditions. errecom.com This stability contributes to their persistence in water bodies and soils. The presence of azo bonds and aromatic structures in their chemical composition makes them resistant to rapid chemical degradation. researchgate.netresearchgate.net

However, this compound dyes can undergo chemical transformations under specific conditions, such as in the presence of strong oxidizing agents. errecom.com Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, have been explored for the degradation of resistant azo dyes like Reactive this compound X-3B. mdpi.com These processes can effectively break down the chromophore group (responsible for color) through the cleavage of the azo bond. mdpi.com

Studies on the adsorption of Reactive this compound X-3B onto materials like clay-biochar composites indicate that the dye can interact with environmental matrices through various mechanisms, including electrostatic interaction, hydrogen bonding, and π–π interactions. mdpi.com While adsorption is a removal mechanism from the water phase, the dye persists within the adsorbent material unless further degradation occurs.

The persistence of this compound dyes in aquatic environments can lead to issues such as water coloration, reduced sunlight penetration, and potential harm to aquatic life due to the dye itself or the formation of potentially toxic byproducts from partial degradation. psu.eduresearchgate.netmdpi.comresearchgate.net

This compound Compound VariantChemical StabilityConditions Affecting StabilityEnvironmental RelevanceSource
General this compound compoundsStable under normal conditions. errecom.comStrong oxidizing agents. errecom.comContributes to persistence in the environment. researchgate.net researchgate.neterrecom.com
Reactive this compound X-3BStable due to azo bonds and aromatic rings. researchgate.netresearchgate.netAdvanced Oxidation Processes (AOPs). mdpi.comResistant to traditional chemical degradation. researchgate.netmdpi.com researchgate.netresearchgate.netmdpi.com

Advanced Toxicological and Biological Research on Brilliant Red

Investigation of Genotoxic Effects

Research into the genotoxic potential of Brilliant Red examines its ability to cause damage to genetic material. Studies employ a range of assays to detect different types of DNA damage and chromosomal abnormalities.

Studies investigating the genotoxic effects of Ponceau 4R have yielded varied results depending on the model system and experimental conditions. Some studies using S. typhimurium and E. coli strains in Ames tests have reported negative findings, while others have shown positive results oup.com. Research in mice has indicated that Ponceau 4R can increase the rate of chromosomal abnormality and DNA damage, although effects on micronucleus frequency have been inconsistent across studies oup.com. A study published in 2022 revealed an increase in micronucleus frequency in mice exposed to the dye oup.com.

In vitro studies using human peripheral lymphocytes have also been conducted. When evaluated using chromosome aberration (CA), cytokinesis block micronucleus cytome (CBMN-Cyt), Comet, and sister chromatid exchange (SCE) tests, Ponceau 4R demonstrated genotoxic effects, particularly at high concentrations oup.com. Concentrations of 37.5, 75, 150, and 300 μg/mL were applied to lymphocytes for 24 and 48 hours oup.com. A significant increase in the frequencies of CA and SCE was observed only at the highest concentration (300 μg/mL) oup.com. Ponceau 4R also increased tail length in the Comet test at the two highest concentrations and increased tail moment only at the highest concentration oup.com.

Studies on the action of Ponceau 4R on root meristematic cells of Allium cepa L. at concentrations of 0.25, 0.50, and 0.75 g/L for 24 and 48 hours exposure times showed that the dye was cytotoxic, causing a statistically significant reduction in the mitotic index (MI) at certain concentrations and exposure times compared to controls redalyc.org. Specifically, at 0.25 and 0.50 g/L, a significant reduction in MI was observed at 48 hours redalyc.org. At 0.75 g/L, the MI was statistically different from controls at both 24 and 48 hours, with a significant reduction in cell division redalyc.org.

Further research utilizing the Comet assay in mice and Wistar rats treated with Ponceau 4R at 1 and 10 mg/kg in chronic intraperitoneal treatment found that the higher concentration caused significant damage to DNA molecules in the bone marrow cells of these organisms, providing evidence of genotoxicity redalyc.org. However, in contrast, some in vivo genotoxicity studies, such as those conducted according to OECD Guidelines using the bone marrow micronucleus assay and Comet assay in liver, stomach, and colon of mice, have reported a clear absence of genotoxic activity for Ponceau 4R, consistent with findings for other azo dyes nih.gov.

Table 1 summarizes some findings from genotoxicity studies on Ponceau 4R.

Study TypeModel SystemKey FindingCitation
Ames TestS. typhimurium, E. coliMixed results (negative and positive findings) oup.com
Chromosomal AberrationHuman peripheral lymphocytesIncreased frequency at high concentrations (300 μg/mL) oup.com
Sister Chromatid ExchangeHuman peripheral lymphocytesIncreased frequency at high concentrations (300 μg/mL) oup.com
Comet AssayHuman peripheral lymphocytesIncreased tail length/moment at high concentrations oup.com
Micronucleus TestMiceIncreased frequency reported in a 2022 study oup.com
DNA Damage (Comet Assay)Mice (bone marrow)Significant damage at 10 mg/kg (intraperitoneal) redalyc.org
DNA Damage (Comet Assay)Mice (colon)DNA damage observed in mice 3 hours after 10 mg/kg oral administration jst.go.jp
Genotoxicity (SMART Test)Drosophila melanogasterGenotoxic effects observed at specific concentrations (25‰, 50‰, 75‰) iiste.org
Genotoxicity (in vivo)Mice (bone marrow, colon)Clear absence of genotoxic activity in studies following OECD Guidelines nih.gov
Cytotoxicity (Mitotic Index)Allium cepa root cellsSignificant reduction in mitotic index at certain concentrations/times redalyc.org

Inflammatory Response Research

Research explores the potential of this compound to induce or exacerbate inflammatory responses, particularly within the gastrointestinal tract.

While some studies specifically investigate other dyes like Red 40 and their link to colonic inflammation in mice, suggesting a potential for synthetic food dyes to induce low-grade colonic inflammation, especially when combined with a high-fat diet, research directly and solely on Ponceau 4R's impact on colonic inflammation is less extensively detailed in the provided results nih.govresearchgate.netnih.gov. However, one study mentions that Ponceau 4R has the potential to enhance the production of leukotriene B4 in blood neutrophils, which indicates a pro-inflammatory potential mdpi.com. This effect was observed across tested concentrations ranging from 10 to 100 μmol/L mdpi.com. Another study noted that Ponceau 4R in combination with other dietary supplements caused structural changes in the duodenum of white rats mdpi.comvpbim.com.ua. It has also been established that Ponceau 4R, when combined with other food dyes, has the ability to cause inflammatory reactions and oxidative stress vpbim.com.ua.

Microbiome Perturbation Research

Investigations delve into how this compound interacts with and potentially alters the composition and function of the gut microbiome.

Research indicates that azo dyes like Ponceau 4R are not readily absorbed in the digestive tract and undergo anaerobic reduction by the gut microflora vpbim.com.uanih.gov. This metabolic process, carried out by bacteria with azoreductase activity, cleaves the azo bonds of the dye nih.govseed.com. The resulting metabolites may have toxic effects on certain bacterial species, potentially leading to alterations in the composition and balance of the gut microbiome, a state referred to as dysbiosis nih.govseed.com. Animal studies suggest that chronic exposure to artificial food colorings, including azo dyes, may increase susceptibility to bowel disorders and impact the microbiome nih.govseed.com. The interaction between food compounds and the gut microbiota is complex and can influence the absorption and metabolism of these compounds mdpi.com.

Regulatory Science and Policy Implications (Research Perspective)

From a research perspective, studies on this compound contribute significantly to regulatory science and inform policy decisions regarding its permitted uses and acceptable intake levels. Research findings on genotoxicity, inflammation, and microbiome interactions are evaluated by regulatory bodies like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) to assess the safety of food additives oup.comscielo.breuropa.eu.

Conflicting or emerging research findings, such as those related to genotoxicity or potential links to inflammation and microbiome changes, prompt regulatory re-evaluations and can lead to adjustments in acceptable daily intake (ADI) values oup.commdpi.comeuropa.eu. For instance, the EFSA has reduced the ADI for Ponceau 4R based on available studies, including concerns about developmental toxicity and high consumption estimates oup.commdpi.comeuropa.eu. The lack of studies on the effects of combinations of food additives is a recognized research gap that has implications for regulatory assessments vpbim.com.ua. Furthermore, the varying regulatory status of Ponceau 4R across different countries (e.g., banned in the US and Canada, permitted with restrictions elsewhere) highlights the ongoing scientific debate and the influence of research in shaping public health policies vpbim.com.uamacsenlab.comatamanchemicals.com. Research continues to explore the potential long-term impacts of exposure to such dyes, particularly in vulnerable populations and in the context of complex dietary patterns nih.govresearchgate.netnih.gov.

Scientific Basis for Regulatory Decisions on Synthetic Dyes

Regulatory decisions regarding the use of synthetic dyes, including those known as this compound, are based on scientific evidence of their safety. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) evaluate toxicological data to determine if a dye poses a risk to human health.

The regulatory history of FD&C Red No. 3 provides a clear example of how scientific findings form the basis for such decisions. The observed increase in thyroid tumors in male rats exposed to high levels of FD&C Red No. 3 was a critical piece of evidence. intertek.com Under the Food, Drug, and Cosmetic Act (FD&C Act) in the United States, specifically the Delaney Clause enacted in 1958, the FDA is prohibited from authorizing a food additive if it is found to induce cancer in humans or animals. intertek.comfda.gov Although the relevance of the rat thyroid tumors to human health was debated, the FDA determined that the data presented in a 2022 color additive petition, showing that the ingredient causes cancer in male laboratory rats through a hormonal mechanism, provided sufficient basis for regulatory action under the Delaney Clause. intertek.comfda.gov Consequently, the FDA announced the revocation of the authorization for the use of FD&C Red No. 3 in food and ingested drugs, effective in 2025. intertek.comfda.gov This decision illustrates how scientific evidence of carcinogenicity in animal studies can trigger regulatory bans based on existing legislation.

For D&C Red No. 9, while it was provisionally listed for use in certain drugs and cosmetics, its use in these applications was prohibited by the FDA in 1988. nih.goviarc.fr This regulatory action was also based on toxicological concerns, including the observed splenic toxicity in animal studies. nih.goviarc.fr D&C Red No. 9 is listed by the FDA and the National Toxicology Program as causing cancer, and it is listed under California's Proposition 65 as causing cancer based on authoritative bodies including the FDA and NTP. nih.govca.gov

The scientific basis for regulatory decisions on synthetic dyes often involves evaluating a range of toxicological endpoints, including carcinogenicity, genotoxicity, reproductive and developmental toxicity, and other organ-specific effects. Regulatory bodies assess the available scientific literature, including both published and unpublished studies, to determine the potential risks associated with exposure to these compounds. nih.gov The lack of adequate or updated toxicological testing for some dyes can also be a factor in regulatory scrutiny. nih.gov The evolving scientific understanding of the potential health impacts of synthetic dyes, such as concerns about their effects on children's behavior, also contributes to ongoing regulatory discussions and re-evaluations of their safety. nih.govwikipedia.org

The process involves setting acceptable daily intakes (ADIs) based on the most sensitive toxicological endpoints observed in animal studies, applying uncertainty factors to account for differences between species and within the human population. However, for compounds found to be carcinogenic in animal studies, like FD&C Red No. 3 under the Delaney Clause, the regulatory response can be an outright ban regardless of the exposure level. intertek.com The scientific evidence from toxicological and biological research is therefore paramount in informing these regulatory actions and ensuring the safety of the food and drug supply.

Future Research Directions and Emerging Paradigms in Brilliant Red Chemistry

Interdisciplinary Approaches in Brilliant Red Research

Interdisciplinary collaboration is becoming increasingly vital in advancing this compound chemistry. Research efforts are integrating expertise from chemistry, biology, materials science, and engineering to tackle complex challenges. For instance, combining photocatalysis with biodegradation using novel composites of graphitic carbon nitride (g-C3N4), titanium dioxide (P25), and photosynthetic bacteria has shown promising results for the efficient removal of dyes like Reactive this compound X-3B from wastewater. plos.org This synergistic approach leverages the advantages of both photocatalytic degradation and microbial activity. plos.org

Another area involves the interdisciplinary study of historical colorants, where chemists and conservation scientists collaborate to understand the composition and degradation of pigments, including brilliant reds, in artifacts. cam.ac.ukucl.ac.uk This research can inform the development of more stable synthetic dyes and conservation strategies. Furthermore, interdisciplinary approaches are being applied to reconstruct colorant production in historical contexts, such as pre-Hispanic Mexico, involving archaeology and chemistry. wisc.edu

Novel Materials Design and Engineering for Enhanced Performance

Designing and engineering novel materials is a key direction for improving the performance of this compound compounds. This includes developing new matrices and composites that can enhance the stability, solubility, or functionality of these dyes. For example, research has explored the use of ordered mesoporous carbide derived carbons as novel materials for catalysis and adsorption, which could be relevant for this compound removal or catalytic transformations. acs.org

Studies on the biosorption of this compound HE-3B using waste seashells powder highlight the potential of utilizing modified natural materials for dye removal from aqueous solutions. researchgate.net This approach aligns with sustainable practices and explores cost-effective solutions. researchgate.net The development of molecularly imprinted polymers functionalized with metal ions, such as Ti(IV), has also been investigated for enhanced adsorption of dyes like Reactive this compound X-3B. mdpi.com

The creation of core-shell structures, where chromophores are encapsulated in stable matrices like ZrSiO4, is another avenue for enhancing thermal stability and reducing leaching of pigments. vulcanchem.com This is particularly relevant for applications requiring high durability.

Predictive Modeling and Artificial Intelligence in this compound Research

Predictive modeling and artificial intelligence (AI) are emerging as powerful tools in this compound chemistry, enabling researchers to predict properties, optimize processes, and design new compounds more efficiently. Machine learning techniques, such as artificial neural networks (ANNs), support vector machines (SVM), and Gaussian processes (GP), are being employed for predictive analysis in areas like photocatalytic degradation of dyes. rsc.org These models can predict removal efficiency and optimize operational parameters. rsc.orgresearchgate.net

Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) are used as predictive modeling techniques to generate theoretical maximum absorbance spectral peak responsivity for color additive molecules. rowan.edu These computational methods can help in understanding the relationship between molecular structure and color properties, aiding in the design of new this compound derivatives with desired characteristics. rowan.edu

AI is also being integrated into process optimization for cleaner production, such as in algal biorefineries, which could potentially be applied to the treatment of dye wastewater. researchgate.net Predictive modeling can help in optimizing parameters for efficient biomass production and pollutant removal. researchgate.net

Sustainable and Green Chemistry Initiatives for this compound Synthesis and Application

A significant focus of future research is on developing sustainable and green chemistry approaches for the synthesis and application of this compound compounds. This is driven by increasing environmental concerns related to traditional dye production and wastewater discharge. Initiatives include exploring environmentally benign synthesis pathways, utilizing renewable resources, and developing efficient methods for dye removal and recycling.

Green synthesis methods for nanoparticles, such as using plant extracts, are being investigated for environmental remediation applications, including dye degradation. ualberta.ca These methods offer advantages over conventional chemical and physical approaches. ualberta.ca

The development of sustainable materials for dye adsorption, such as using waste seashells or modified natural polymers, aligns with green chemistry principles by utilizing waste materials and providing environmentally friendly solutions for wastewater treatment. researchgate.netmdpi.com

Furthermore, research is focused on developing more efficient and environmentally friendly dye application processes, such as improving reactive dyeing systems for textiles to reduce electrolyte usage and colored effluent. sdc.org.uk Integrating dye recovery methods, such as membrane filtration, into industrial processes can also contribute to a circular economy and reduce freshwater consumption. vulcanchem.com

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for synthesizing and characterizing Brilliant Red in laboratory settings?

  • Methodological Answer : Synthesis of this compound typically follows protocols for azo dyes, involving diazotization and coupling reactions under controlled pH and temperature. Characterization should include UV-Vis spectrophotometry (to confirm λmax), FTIR for functional group analysis, and HPLC for purity assessment . For reproducibility, document reaction conditions (e.g., molar ratios, solvent systems) and validate results against reference spectra from peer-reviewed databases. Experimental sections must detail instrumentation parameters (e.g., column type, mobile phase) to enable replication .

Q. How can researchers design experiments to assess the photostability of this compound under varying environmental conditions?

  • Methodological Answer : Use a factorial design to test variables like UV exposure intensity, pH, and presence of oxidants. Prepare samples in quartz cuvettes and expose them to calibrated UV lamps. Measure degradation kinetics via spectrophotometric absorbance at 24-hour intervals. Include control groups (e.g., dark-stored samples) and validate data using ANOVA to isolate significant factors . Report confidence intervals and standard deviations for triplicate trials .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when analyzing this compound’s degradation byproducts?

  • Methodological Answer : Contradictions often arise from matrix interference or overlapping spectral peaks. Employ hyphenated techniques like LC-MS/MS to separate and identify degradation products. Compare fragmentation patterns with databases (e.g., NIST). For unresolved peaks, use principal component analysis (PCA) to differentiate signal noise from authentic spectral features . Cross-validate findings with alternative methods, such as NMR for structural elucidation .

Q. How can response surface methodology (RSM) optimize this compound’s extraction efficiency from complex matrices?

  • Methodological Answer : Apply a central composite design (CCD) to evaluate variables (e.g., pH, surfactant concentration, ionic strength). Use software like Design-Expert® to model interactions and predict optimal conditions. Validate the model with confirmation experiments and calculate percent recovery. For example, a CCD for coacervative extraction might reveal that 0.1 M SDS and pH 4.5 yield 95% recovery . Report adjusted R<sup>2</sup> values and lack-of-fit tests to ensure model validity .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound’s ecotoxicological studies?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to estimate EC50 values. Account for censored data (e.g., non-responsive organisms) via Kaplan-Meier survival analysis. For multivariate data (e.g., combined toxicity with heavy metals), apply generalized additive models (GAMs) to assess synergistic effects. Ensure compliance with OECD guidelines for aquatic toxicity testing, including control replicates and blinded scoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.